molecular formula C11H14F2N2 B3157098 (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine CAS No. 845740-76-3

(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

Katalognummer: B3157098
CAS-Nummer: 845740-76-3
Molekulargewicht: 212.24 g/mol
InChI-Schlüssel: XIBGROAXEIYBKJ-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine is a chiral chemical scaffold of high interest in medicinal chemistry and drug discovery. Piperazine cores are recognized as privileged structures in the development of bioactive compounds, and the incorporation of substituents like the 3,5-difluorophenyl group and a stereospecific methyl unit can fine-tune the molecule's properties and target affinity. Piperazine derivatives are frequently explored in neuroscience research, for instance as key components in ligands for neurological targets such as the monoamine oxidase (MAO) enzymes or dopamine receptors. The presence of fluorine atoms is a common strategy to modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making such compounds valuable for developing potential therapeutic agents. Furthermore, piperazine-based structures are widely investigated in oncology for their antitumor potential, often serving in the structural modification of natural products to enhance pharmacokinetic profiles. This product is intended for use as a building block or intermediate in the synthesis of more complex target molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the scientific literature for specific applications of related piperazine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-1-(3,5-difluorophenyl)-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c1-8-7-14-2-3-15(8)11-5-9(12)4-10(13)6-11/h4-6,8,14H,2-3,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBGROAXEIYBKJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Crystal Structure and Stereochemistry Analysis of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine: Structural Insights into ADAMTS-5 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the transition from a racemic hit to a highly potent clinical candidate often hinges on the precise spatial orientation of a single chiral center. The compound (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine is a prime example of a privileged chiral scaffold. It serves as the critical structural core of, a potent, orally bioavailable inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 5)[1]. ADAMTS-5 is the primary aggrecanase responsible for the pathological degradation of cartilage in osteoarthritis (OA)[2].

This technical guide deconstructs the stereochemical rationale behind the strict requirement for the (S)-enantiomer, details the crystallographic validation of its binding mode, and provides self-validating experimental protocols for its synthesis and structural analysis.

Stereochemical Rationale & The S1' Pocket Binding Mode

During the hit-to-lead optimization phase of GLPG1972, researchers synthesized racemic mixtures of hydantoin-piperazine derivatives[1]. However, chiral separation revealed a stark enantiomeric divergence: only the (S)-enantiomer displayed low-nanomolar potency against ADAMTS-5, while the (R)-enantiomer was virtually inactive[1].

As an application scientist, it is crucial to understand the causality behind this phenomenon. The active site of ADAMTS-5 features a catalytic zinc ion (Zn²⁺) coordinated by three histidine residues (His410, His414, His420) and a deep, highly hydrophobic S1' pocket[2][3].

  • The Zinc-Binding Group: The hydantoin ring of the inhibitor acts as the zinc-binding group (ZBG), chelating the catalytic Zn²⁺[2].

  • The Chiral Director: The methyl group at the C3 position of the piperazine ring acts as a conformational lock. The (S)-configuration forces the piperazine ring into a specific chair conformation[1].

  • The Hydrophobic Tail: This (S)-directed conformation rigidly vectorizes the 3,5-difluorophenyl group directly into the S1' pocket, maximizing Van der Waals interactions[2][4]. An (R)-configuration would project the bulky difluorophenyl group into the wall of the S1' pocket, creating a severe steric clash that abolishes binding affinity.

BindingMode A GLPG1972 Inhibitor (Contains (S)-Piperazine Core) B Hydantoin Ring (Zinc-Binding Group) A->B C (S)-3-Methylpiperazine (Chiral Scaffold) A->C D 3,5-Difluorophenyl (Hydrophobic Tail) A->D E Catalytic Zinc Ion (Zn2+) Coordination via N-atom B->E Chelates F Vectorial Alignment Prevents Steric Clash C->F Directs G S1' Pocket Binding (Deep Hydrophobic Cavity) D->G Occupies

Structural basis of ADAMTS-5 inhibition by the (S)-piperazine scaffold.

Crystallographic Resolution of the ADAMTS-5 Complex

To definitively validate the absolute configuration and the hypothesized binding mode, the (S)-enantiomer complex was co-crystallized with the catalytic domain of ADAMTS-5[2]. The structure was resolved to a high resolution of 2.25 Å and deposited in the Protein Data Bank as [5].

A critical protein engineering choice was made here: the use of the ADAMTS-5-(262–480) construct with an L282K mutation [2]. Causality: Leucine 282 is located on the surface of the protein. Mutating this hydrophobic residue to a highly polar Lysine (K) reduces surface entropy and prevents non-specific hydrophobic aggregation, thereby promoting the formation of a highly ordered, well-diffracting crystal lattice.

Table 1: Crystallographic Data and Refinement Statistics (PDB: 6YJM)
ParameterValueScientific Rationale
Resolution 2.25 ÅSufficient to unambiguously assign the (S)-stereocenter and water networks[5].
Space Group P 1 21 1Monoclinic lattice, typical for asymmetrically packed globular domains[6].
R-Value (Work / Free) 0.210 / 0.260Indicates a highly accurate model without overfitting the electron density map[5].
Data Collection Temp 100 KCryo-cooling minimizes X-ray radiation damage to the protein lattice[6].
Wavelength 1.54 ÅStandard Cu Kα radiation from a Rigaku MicroMax-007 rotating anode[6].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following workflows detail the synthesis of the chiral scaffold and the subsequent co-crystallization process.

Synthesis and Chiral Resolution of the Scaffold
  • C–N Cross-Coupling: React 1-(tert-butyl) 3-methylpiperazine-1,3-dicarboxylate with 3,5-difluorophenylboronic acid (or 1-bromo-3,5-difluorobenzene) to obtain the coupled intermediate[1][7].

  • Deprotection: Remove the Boc protecting group using Trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the racemic 4-(3,5-difluorophenyl)-3-methylpiperazine core[7].

  • Chiral Separation (SFC): Subject the racemate to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase.

    • Self-Validating QC Step: Immediately run the isolated fractions through an analytical SFC column. Do not proceed to the hydantoin coupling step unless the Enantiomeric Excess (ee) is >99%. This prevents downstream contamination by the inactive (R)-enantiomer[1].

Protein Expression and Co-Crystallization
  • Protein Preparation: Express the ADAMTS-5 catalytic domain (residues 262–480, L282K) in a eukaryotic system to ensure proper folding[2]. Purify via Ni-NTA affinity chromatography.

  • Complex Formation: Incubate the purified ADAMTS-5 protein (concentrated to ~10 mg/mL) with a 5-fold molar excess of the (S)-inhibitor for 2 hours at 4°C[2]. Causality: The molar excess ensures >99% occupancy of the active site based on the inhibitor's nanomolar K_d.

  • Vapor Diffusion: Set up hanging drop vapor diffusion plates mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution. Causality: Slow vapor equilibration gently brings the drop to supersaturation, yielding single, untwinned crystals.

  • Data Collection & Phase Resolution: Flash-freeze crystals in liquid nitrogen (100 K) using 20% glycerol as a cryoprotectant to prevent lattice-destroying ice formation[6]. Solve the phase problem via Molecular Replacement using a homologous ADAMTS-5 structure (e.g., PDB: 3LJT)[3][6].

Workflow N1 1. Chiral Separation (SFC) N3 3. Co-Crystallization (Vapor Diffusion) N1->N3 N2 2. Protein Expression ADAMTS-5 L282K N2->N3 N4 4. X-Ray Diffraction (100K, 1.54 Å) N3->N4 Crystal Harvest N5 5. Structure Refinement (REFMAC, PDB: 6YJM) N4->N5 Phase Resolution

Experimental workflow for resolving the absolute configuration via X-ray crystallography.

Clinical Translation: The Exosite Bypass Hypothesis

While the (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine scaffold achieved exceptional nanomolar catalytic inhibition (IC50 = 19 nM)[8], GLPG1972 faced efficacy challenges in Phase 2 clinical trials for osteoarthritis[2][8].

This highlights a critical lesson in drug development known as the "Exosite Bypass Hypothesis" [8]. ADAMTS-5 binds its massive aggrecan substrate not only at the catalytic site but also via a distant structural "exosite"[8]. Even when the catalytic site is perfectly blocked by the (S)-piperazine inhibitor, the substrate remains "warehoused" at the exosite[8]. Because small-molecule inhibitors bind reversibly, the inevitable transient dissociation of the inhibitor allows the pre-positioned aggrecan to be immediately cleaved[8].

Takeaway for Researchers: Perfect stereochemical optimization of a catalytic inhibitor is a necessary milestone in structural biology, but for highly avidity-driven protease-substrate systems, dual-targeting (catalytic + exosite) or targeted protein degradation (PROTACs) may be required for clinical efficacy.

References

  • Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 6YJM: Crystal Structure of the Catalytic Domain of ADAMTS-5 in Complex with the Inhibitor GLPG1972 Source: RCSB Protein Data Bank (PDB) URL:[Link]

  • 6yjm - Crystal Structure of the Catalytic Domain of ADAMTS-5 in Complex with the Inhibitor GLPG1972 - Experimental details Source: Protein Data Bank Japan (PDBj) URL:[Link]

  • Figure 3. GLPG1972 Failure Mechanism - The Exosite Bypass Hypothesis Source: ResearchGate URL:[Link]

  • In Silico Insights into the Inhibition of ADAMTS-5 by Punicalagin and Ellagic Acid for the Treatment of Osteoarthritis Source: MDPI International Journal of Molecular Sciences URL:[Link]

Sources

Whitepaper: Assessing the In Vitro Metabolic Stability of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor stability can lead to rapid clearance, low bioavailability, and a short duration of action, while excessively high stability may result in drug accumulation and toxicity.[1] This technical guide provides a comprehensive framework for assessing the metabolic stability of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, a novel chemical entity, using pooled human liver microsomes (HLMs). We will delve into the biochemical principles, present a detailed, self-validating experimental protocol, and outline the data analysis workflow required to determine key metabolic parameters such as half-life (t½) and intrinsic clearance (CLint). This guide is designed to equip drug development professionals with the expertise to generate robust and reproducible data, enabling informed decisions in the lead optimization process.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the modern drug discovery paradigm, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, metabolic stability stands out as a pivotal parameter that shapes the in vivo fate of a xenobiotic.[1][2] The liver is the primary organ of drug metabolism, and its enzymatic machinery is responsible for the biotransformation of a vast array of compounds.[3][4]

Human Liver Microsomes (HLMs) are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are a rich source of key drug-metabolizing enzymes.[5] These include the Cytochrome P450 (CYP) superfamily, Flavin-containing Monooxygenases (FMOs), and UDP-glucuronosyltransferases (UGTs).[1][4] Consequently, HLM assays are a cost-effective, high-throughput, and reliable in vitro tool for predicting a compound's hepatic metabolic clearance.[6][7]

This guide focuses on (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine. Its structure presents several potential sites for metabolic modification, or "soft spots":

  • The Piperazine Ring: Susceptible to N-oxidation, N-dealkylation, and potential ring-opening or contraction pathways.[8][9][10]

  • The 3-methyl Group: A potential site for oxidation.

  • The 3,5-Difluoro-phenyl Moiety: While fluorine atoms can block metabolism at those positions, the aromatic ring itself remains a potential site for hydroxylation.[11]

Understanding the metabolic fate of this molecule is essential for optimizing its structure to achieve a desirable pharmacokinetic profile.

Foundational Principles: The Biochemistry of HLM Assays

The predictive power of the HLM assay hinges on its ability to replicate the primary oxidative (Phase I) metabolism that occurs in the liver. The core of this system is the CYP450 enzyme family, which requires a critical cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to function.[1][4] NADPH provides the reducing equivalents necessary for the catalytic cycle of CYPs, which typically involves the insertion of an oxygen atom into the substrate.

For (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, we can hypothesize several primary metabolic pathways based on established biotransformation reactions for similar chemical scaffolds:

  • Aromatic Hydroxylation: Oxidation of the difluorophenyl ring to form a phenol derivative.

  • Piperazine Ring Oxidation: Hydroxylation at a carbon alpha to a nitrogen atom, potentially leading to the formation of an unstable carbinolamine that could result in ring cleavage.[10]

  • N-Oxidation: Direct oxidation of one of the piperazine nitrogen atoms.

  • Oxidative Deamination: Though less common for secondary amines within a ring, it remains a possibility.

The experiment is designed to measure the rate of disappearance of the parent compound over time, which serves as a direct measure of its metabolic lability.

Experimental Design & Self-Validating Protocol

A robust experimental design is critical for generating trustworthy data. This protocol incorporates multiple controls to ensure the integrity of the results, creating a self-validating system.

Materials and Reagents
  • Test Compound: (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, dissolved in DMSO to a 10 mM stock solution.

  • Human Liver Microsomes: Pooled from multiple donors (e.g., ≥15 donors) to average out polymorphic variations. Store at -80°C.

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (or NADPH stock): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). Alternatively, a 20 mM NADPH stock in buffer.[5]

  • Positive Control: Testosterone (or another compound with known, moderate-to-high clearance in HLMs).

  • Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but stable analog, or a deuterated standard).

  • Reagent Plates: 96-well polypropylene plates.

Experimental Workflow Diagram

The entire experimental process can be visualized as a sequential workflow, ensuring clarity and reproducibility.

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_process 3. Sample Processing cluster_analysis 4. Analysis prep_hlm Thaw & Dilute HLM in Buffer prep_cpd Prepare Compound Working Solutions prep_nadph Prepare NADPH Solution pre_incubate Pre-incubate HLM & Compound at 37°C (5 min) prep_nadph->pre_incubate initiate_rxn Initiate Reaction with NADPH pre_incubate->initiate_rxn incubate_time Incubate at 37°C (Time Points: 0, 5, 15, 30, 45, 60 min) initiate_rxn->incubate_time quench Quench Reaction with Ice-Cold Acetonitrile + IS incubate_time->quench centrifuge Centrifuge to Pellet Protein (4°C) quench->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Interpretation (t½, CLint) lcms->data

Caption: High-level workflow for the HLM metabolic stability assay.

Step-by-Step Incubation Protocol

This protocol is designed for a final incubation volume of 200 µL.

  • Preparation: On ice, thaw the pooled HLM stock. Dilute the HLMs in 100 mM potassium phosphate buffer (pH 7.4) to an intermediate concentration of 0.525 mg/mL.

    • Rationale: Performing dilutions on ice maintains enzyme integrity. Using pooled microsomes provides data representative of an average population.[12]

  • Plate Setup: Add 190 µL of the diluted HLM solution to the designated wells of a 96-well plate. For the 'No-NADPH' control wells, add 190 µL of a buffer-only HLM solution.

  • Compound Addition: Add 2 µL of a 100 µM working solution of the test compound, positive control, or vehicle (DMSO) to the appropriate wells. This achieves a final substrate concentration of 1 µM.

    • Rationale: A low substrate concentration (<< Km) ensures the reaction follows first-order kinetics, simplifying data analysis.[5] The final DMSO concentration should be ≤ 0.1% to avoid solvent-mediated enzyme inhibition.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 5-10 minutes in a shaking water bath or incubator.

    • Rationale: This step allows the microsomes and compound to reach the optimal enzymatic temperature before the reaction is initiated.[1]

  • Reaction Initiation: Initiate the metabolic reaction by adding 8 µL of the 20 mM NADPH solution to all wells except the 'No-NADPH' controls. For the T=0 time point, the quenching solution should be added before the NADPH.

  • Incubation: Incubate the plate at 37°C with gentle agitation.

  • Time-Point Quenching: At each designated time point (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard to the appropriate wells.

    • Rationale: The cold organic solvent immediately stops enzymatic activity by denaturing the proteins and causes them to precipitate.[1][5] The internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing: Once all time points are collected, seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 20 minutes) at 4°C to pellet the precipitated protein.

  • Final Sample: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this assay due to its superior sensitivity and selectivity.[1][13][14]

  • Chromatography: A reverse-phase C18 column is typically used to separate the analyte from residual matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and methanol/acetonitrile with 0.1% formic acid is common for polar compounds like piperazines.[13][15]

  • Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the parent ion (protonated molecule, [M+H]+) of the test compound and a specific, stable fragment ion. This parent-daughter transition is highly specific and allows for accurate quantification even in a complex biological matrix.

System Suitability and Controls (The Self-Validating System)
  • T=0 Control: Represents 100% of the compound at the start. All other time points are normalized to this value.

  • No-NADPH Control: The compound is incubated for the longest time point (60 min) without the cofactor. Significant compound loss in this control would indicate non-CYP-mediated degradation (e.g., chemical instability or metabolism by other enzymes not requiring NADPH). Ideally, >85% of the compound should remain.[5]

  • Positive Control (e.g., Testosterone): This validates the metabolic competency of the HLM batch. The calculated half-life should fall within the laboratory's established historical range. A failing positive control invalidates the results for the test compounds.

Data Analysis and Interpretation

Calculation of Metabolic Parameters

The primary data from the LC-MS/MS are the peak area ratios (analyte peak area / internal standard peak area).

  • Calculate Percent Remaining: % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at T=0) * 100

  • Determine the Rate Constant (k): Plot the natural logarithm (ln) of the '% Remaining' versus incubation time. The slope of the resulting line from linear regression is the elimination rate constant (-k). The units are min⁻¹.

  • Calculate In Vitro Half-Life (t½): t½ (min) = 0.693 / k

    • Rationale: This equation is derived from first-order decay kinetics and represents the time required for 50% of the compound to be metabolized.[1][16]

  • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) / (Microsomal Protein Conc. in mg/mL)

    • Rationale: Intrinsic clearance describes the inherent ability of the liver to metabolize a drug, absent of physiological limitations like blood flow.[1][2][7] It is a key parameter for in vitro-in vivo extrapolation (IVIVE).

Data Analysis Workflow Diagram

G cluster_data Data Analysis Pipeline raw_data LC-MS/MS Peak Areas (Analyte & IS) calc_percent Calculate % Remaining vs. T=0 raw_data->calc_percent plot_data Plot: ln(% Remaining) vs. Time calc_percent->plot_data regression Perform Linear Regression plot_data->regression slope Determine Slope = -k regression->slope calc_params Calculate: t½ = 0.693 / k CLint = k / [Protein] slope->calc_params classify Classify Stability (Low, Med, High) calc_params->classify

Caption: Logical flow from raw analytical data to final stability parameters.

Tabular Data Summary

The final results should be presented clearly. Below is a table with hypothetical data for interpretation.

Compoundt½ (min)CLint (µL/min/mg)% Remaining at 60 min (No-NADPH Control)Stability Classification
(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine 4530.898%Moderate
Testosterone (Positive Control) 12115.595%High
Verapamil (Low Clearance Control - Optional) > 120< 11.699%Low

Stability classification is relative and project-dependent, but a common scale is: t½ < 30 min (High Clearance), t½ 30-60 min (Moderate Clearance), t½ > 60 min (Low Clearance).

Translating In Vitro Data

The calculated CLint value is a foundational parameter used in various scaling models (e.g., the well-stirred model) to predict human hepatic blood clearance (CLh) and oral bioavailability.[1][6] This prediction is a critical early checkpoint in a compound's journey toward clinical development.

Conclusion and Future Directions

This guide has detailed a robust, self-validating protocol for determining the in vitro metabolic stability of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine using human liver microsomes. By following this methodology, researchers can reliably calculate the half-life and intrinsic clearance, providing a quantitative measure of the compound's susceptibility to Phase I metabolism.

Based on the hypothetical results, the test compound exhibits moderate metabolic stability. This suggests it is likely to have acceptable in vivo half-life and bioavailability, warranting further investigation.

Next Steps would logically include:

  • Metabolite Identification: Incubating the compound with HLMs at a higher concentration and analyzing the samples to identify the structures of the major metabolites. This confirms the metabolic "soft spots" and provides crucial information for structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.[17][18]

  • Reaction Phenotyping: Using a panel of recombinant human CYP enzymes or specific chemical inhibitors to determine which CYP isoforms are primarily responsible for the compound's metabolism.[19][20] This is critical for predicting potential drug-drug interactions (DDIs).[21][22]

By systematically applying these in vitro tools, drug discovery teams can build a comprehensive metabolic profile, de-risk candidates early, and rationally design molecules with a higher probability of clinical success.

References

  • Costa, A., Sarmento, B., & Seabra, V. (2014). An evaluation of the latest in vitro tools for drug metabolism studies. Expert Opinion on Drug Metabolism & Toxicology, 10(1), 103-119. [Link]

  • Ponnapalli, S., & G, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Karpińska, J., et al. (2016). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS ONE, 11(5), e0155528. [Link]

  • Wójcikowski, J., Pichard-Garcia, L., Maurel, P., & Daniel, W. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology, 14(3), 199-208. [Link]

  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2559-2568. [Link]

  • Sowjanya, G., et al. (2019). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology, 5(3), 441-450. [Link]

  • Biosynce. (2025). How is piperazine metabolized in the body?. Biosynce Blog. [Link]

  • Costa, A., Sarmento, B., & Seabra, V. (2014). An evaluation of the latest in vitro tools for drug metabolism studies. Semantic Scholar. [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Sowjanya, G., et al. (2019). In vitro test methods for metabolite identification: A review. ResearchGate. [Link]

  • Corti, F., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1613-1618. [Link]

  • Wrighton, S. A., & Stevens, J. C. (1992). The human hepatic cytochromes P450 involved in drug metabolism. Critical Reviews in Toxicology, 22(1), 1-21. [Link]

  • Wójcikowski, J., et al. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-477. [Link]

  • Wójcikowski, J., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Wernevik, J., et al. (2024). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT. [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 11-26. [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. MTTlab. [Link]

  • Bannykh, A., et al. (2023). DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. ResearchGate. [Link]

  • Al-saadi, N. K. N. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Cychowska, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]

  • Wang, F., et al. (2022). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 48(2), 164-171. [Link]

  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 18(2), 348-358. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Federal Register. [Link]

  • Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse). bienta.net. [Link]

  • Di, L., & Kerns, E. H. (2004). Experimental design on single-time-point high-throughput microsomal stability assay. Journal of Pharmaceutical Sciences, 93(6), 1537-1544. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Food and Drug Administration. [Link]

  • XenoTech. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]

  • Al-Talla, O., et al. (2020). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. Drug Metabolism and Disposition, 48(12), 1266-1273. [Link]

  • Ezzeldin, E., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Advances, 10(10), 6033-6045. [Link]

  • Liu, H., et al. (2014). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography, 28(1), 110-117. [Link]

Sources

Preliminary toxicity screening of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Rationale & Toxicological Liabilities

As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond standard assay readouts to understand the causality of toxicity driven by the molecule's structure. (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine combines two highly privileged, yet toxicologically sensitive, structural motifs:

  • The 3,5-Difluorophenyl System: Fluorine substitution is a classic bioisosteric strategy used to block cytochrome P450 (CYP) metabolism and increase metabolic half-life. However, the high electronegativity and symmetric fluorination significantly increase the molecule's lipophilicity (cLogP). This elevated lipophilicity enhances membrane permeability but simultaneously increases the risk of promiscuous off-target binding and accumulation in lipid-rich cellular compartments[1].

  • The 3-Methylpiperazine Core: The secondary amine within the piperazine ring possesses a basic pKa. At a physiological pH of 7.4, this nitrogen is predominantly protonated. When a basic amine is coupled with a highly lipophilic fluorinated aromatic system, the molecule is classified as a Cationic Amphiphilic Drug (CAD) [2].

The CAD Liability (Lysosomotropism): CADs are notorious for inducing drug-induced phospholipidosis (DIPL). Because they are lipophilic and uncharged in the cytosol (pH 7.2), they freely diffuse across the lysosomal membrane. Once inside the highly acidic lysosomal lumen (pH ~4.5), the piperazine nitrogen becomes protonated. The molecule is now trapped as a cation, where it binds to intralysosomal lipids and inhibits phospholipases, leading to a toxic accumulation of foamy lipid bodies[3].

Mechanism A Extracellular (pH 7.4) Neutral CAD B Cytosol (pH 7.2) Diffusion A->B Lipophilic Entry C Lysosome (pH 4.5) Protonation B->C Membrane Crossing D Lysosomal Trapping (Phospholipidosis) C->D Ion Trapping & Lipid Binding

Figure 1: Mechanism of lysosomotropism and phospholipidosis induced by basic amines.

Strategic Screening Workflow & Cell Line Selection

To accurately profile this compound, we must utilize a tiered in vitro approach that interrogates both basal cytotoxicity and specific CAD-driven liabilities.

  • HepG2 (Human Hepatocellular Carcinoma): Selected as the primary model because the liver is the central hub of xenobiotic metabolism. HepG2 cells retain sufficient metabolic competence to detect hepatotoxicity driven by potential reactive intermediates or defluorination events[4].

  • HEK293 (Human Embryonic Kidney): Selected as an orthogonal model. Extensive Tox21 high-throughput screening data across ~10,000 chemicals has demonstrated that HEK293 cells frequently exhibit greater temporal sensitivity and lower IC50 thresholds than HepG2 cells, making them an indispensable model for detecting acute, non-hepatic systemic toxicity[5].

ToxicityWorkflow A Compound: (S)-4-(3,5-Difluoro-phenyl) -3-methyl-piperazine B Physicochemical Profiling (cLogP, pKa, CAD status) A->B C Primary Cytotoxicity (HepG2 & HEK293) B->C D1 Phospholipidosis Assay (HCS / NBD-PE) C->D1 D2 Mitochondrial Toxicity (ATP / ROS Profiling) C->D2 E Data Synthesis & Therapeutic Index D1->E D2->E F GO: Advance to In Vivo PK/PD E->F IC50 > 50 µM G NO-GO: Structural Optimization E->G IC50 < 10 µM

Figure 2: Strategic in vitro toxicity screening workflow for fluorinated piperazine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a Self-Validating System . This means the assay inherently proves its own reliability through embedded control architectures before any test compound data is considered valid.

Protocol A: Multiplexed Basal Cytotoxicity (ATP & LDH Release)

This assay measures metabolic viability (ATP) and membrane integrity (LDH) from the same sample well, differentiating between cytostatic effects and necrotic cell death.

Self-Validating System Architecture:

  • True Negative (Vehicle): 0.1% DMSO (Establishes 100% viability baseline).

  • True Positive (Assay Control): 10 µM Doxorubicin (Defines maximum ATP depletion and LDH release).

  • Technical Baseline: Cell-free media wells (Subtracted from all readings to eliminate background noise).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in 96-well clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a 10-point dose-response curve of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine (0.1 µM to 100 µM) in culture media. Ensure final DMSO concentration remains strictly at 0.1%. Treat cells for 48 hours.

  • LDH Readout (Membrane Integrity): Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 minutes. Measure absorbance at 490 nm.

  • ATP Readout (Metabolic Viability): Add 50 µL of CellTiter-Glo reagent to the remaining cells in the original plate. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and measure luminescence.

  • Analysis: Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Protocol B: High-Content Screening (HCS) for Phospholipidosis

Given the piperazine CAD liability, this assay is mandatory to clear the compound for in vivo studies.

Self-Validating System Architecture:

  • Positive Control: 10 µM Amiodarone (A known CAD that guarantees massive phospholipidosis induction)[3].

  • Negative Control: 10 µM Melperone (Structurally similar but lacks the specific pKa/cLogP profile to induce DIPL).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5×103 cells/well in 384-well optical imaging plates.

  • Co-Incubation: Treat cells with the test compound (at IC20​ and IC50​ concentrations determined from Protocol A) alongside 10 µM NBD-PE (a fluorescent phospholipid analog) for 24 hours.

  • Staining: Wash cells with PBS, fix with 4% paraformaldehyde, and counterstain nuclei with Hoechst 33342.

  • High-Content Imaging: Image plates using a confocal high-content screening system (e.g., PerkinElmer Opera Phenix).

  • Quantification: Use automated image analysis to quantify the total area of intracellular NBD-PE fluorescent vesicles per cell. Normalize data to the Amiodarone positive control.

Data Synthesis & Go/No-Go Criteria

Quantitative data must be evaluated against strict thresholds to determine if the (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine scaffold requires further medicinal chemistry optimization (e.g., lowering the basicity of the piperazine nitrogen or reducing the cLogP).

Assay EndpointTarget Threshold (Go)Flag for Optimization (No-Go)Mechanistic Rationale
Basal Cytotoxicity ( IC50​ ) > 50 µM in both HepG2 & HEK293< 10 µM in either cell lineEnsures an adequate in vitro therapeutic window before advancing to PK/PD models.
Phospholipidosis (DIPL) < 1.5x Vehicle Control> 3.0x Vehicle ControlPrevents lysosomal trapping, which leads to long-term lipidosis and tissue toxicity.
Mitochondrial Tox (ATP/LDH Ratio) ~ 1.0 (Concordant decline)< 0.5 (ATP drops before LDH)An isolated drop in ATP without membrane rupture indicates specific mitochondrial impairment.

References

  • Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom - PLOS - 1

  • Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential: A case study with structurally related piperazines - ResearchGate - 2

  • Phospholipidosis is a shared mechanism underlying the in vitro antiviral activity of many repurposed drugs against SARS - UCSF - 3

  • In vitro toxicity screening of chemical mixtures using HepG2/C3A cells - ResearchGate - 4

  • Real-time cell toxicity profiling of Tox21 10K compounds reveals cytotoxicity dependent toxicity pathway linkage - PLOS One - 5

Sources

Methodological & Application

Application Note: Asymmetric Synthesis & Regioselective Arylation Protocols for (S)-4-(3,5-Difluorophenyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral building block (S)-4-(3,5-difluorophenyl)-3-methylpiperazine has emerged as a privileged pharmacophore in modern drug discovery, prominently featured in next-generation kinase inhibitors and non-covalent SARS-CoV-2 Main Protease (Mpro) inhibitors 1. The integration of the 3,5-difluorophenyl moiety enhances metabolic stability and lipophilicity, while the (S)-methyl stereocenter restricts the piperazine ring's conformational flexibility, dramatically increasing target binding specificity. This application note details a field-proven, highly regioselective Buchwald-Hartwig cross-coupling methodology designed to overcome the intrinsic steric challenges of arylating the hindered nitrogen adjacent to a chiral center.

Retrosynthetic Causality & Regiochemical Control

In medicinal chemistry nomenclature, when this piperazine is appended to a larger active pharmaceutical ingredient (API) via its unsubstituted nitrogen, it is referred to as a 4-aryl-3-methylpiperazin-1-yl moiety. Structurally, this dictates that the 3,5-difluorophenyl group must be installed on the nitrogen adjacent to the chiral methyl group (the sterically encumbered N4 position).

The Regiochemical Challenge: Direct palladium-catalyzed arylation of unprotected (S)-2-methylpiperazine preferentially occurs at the less hindered nitrogen (yielding the undesired 1-aryl-3-methylpiperazine regioisomer) due to the kinetic preference of the Pd(II) oxidative addition complex 2.

The Causal Solution (Protection-Directed Arylation): To invert this intrinsic selectivity, our protocol utilizes commercially available (S)-1-Boc-3-methylpiperazine . By masking the unhindered nitrogen with a tert-butyloxycarbonyl (Boc) group, the cross-coupling is forced to occur exclusively at the hindered N4 position. Furthermore, fluorinated arenes like 1-bromo-3,5-difluorobenzene are highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) side reactions. Using strong, nucleophilic bases like Sodium tert-butoxide (NaOtBu) leads to the displacement of the fluorine atoms by alkoxides. Therefore, we strategically deploy Cesium Carbonate ( Cs2​CO3​ ) , a non-nucleophilic base, coupled with the highly active RuPhos Pd G3 precatalyst, which is specifically designed to accommodate bulky secondary amines during the coordination step 3.

Synthetic Workflows & Mechanistic Pathways

Workflow SM1 (S)-1-Boc-3- methylpiperazine (Unhindered N protected) Coupling Pd-Catalyzed Buchwald-Hartwig Coupling (RuPhos) SM1->Coupling Hindered N4 free SM2 1-Bromo-3,5- difluorobenzene SM2->Coupling Ar-Br Intermediate (S)-1-Boc-4-(3,5- difluorophenyl)-3- methylpiperazine Coupling->Intermediate Regiospecific Arylation Deprotect Acidic Deprotection (HCl / Dioxane) Intermediate->Deprotect Product (S)-4-(3,5-Difluorophenyl)- 3-methylpiperazine Hydrochloride Deprotect->Product >99% ee

Workflow for the protection-directed regioselective synthesis of the target piperazine.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-Br AC Amine Coordination (Hindered) OA->AC + (S)-1-Boc-3-Me-Pz + Cs2CO3 RE Reductive Elimination AC->RE - CsBr - CsHCO3 RE->Pd0 + N-Aryl Product

RuPhos Pd G3 catalytic cycle highlighting steric accommodation during amine coordination.

Self-Validating Experimental Protocols

Protocol A: Synthesis of (S)-1-Boc-4-(3,5-difluorophenyl)-3-methylpiperazine

Objective: Regiospecific C-N bond formation at the sterically hindered secondary amine.

Materials:

  • (S)-1-Boc-3-methylpiperazine (1.00 eq, 50.0 mmol, 10.0 g)

  • 1-Bromo-3,5-difluorobenzene (1.15 eq, 57.5 mmol, 11.1 g)

  • RuPhos Pd G3 Precatalyst (0.02 eq, 1.0 mmol, 0.83 g)

  • RuPhos Ligand (0.02 eq, 1.0 mmol, 0.46 g)

  • Cesium Carbonate ( Cs2​CO3​ ), finely milled (2.00 eq, 100 mmol, 32.6 g)

  • Anhydrous 1,4-Dioxane (150 mL)

Step-by-Step Procedure:

  • System Preparation: To an oven-dried 500 mL Schlenk flask equipped with a magnetic stir bar, add (S)-1-Boc-3-methylpiperazine, Cs2​CO3​ , RuPhos Pd G3, and RuPhos ligand.

  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure N2​ (Repeat 3x).

  • Solvent & Substrate Addition: Inject anhydrous 1,4-Dioxane (150 mL) followed by 1-bromo-3,5-difluorobenzene via syringe. Sparging the mixture with N2​ for 15 minutes is critical to prevent catalyst oxidation.

  • Catalytic Activation: Heat the reaction mixture to 90 °C using a pre-calibrated oil bath. Stir vigorously (800 rpm) to ensure the heterogeneous Cs2​CO3​ remains suspended.

  • Self-Validating In-Process Control (IPC): At t=8 hours, withdraw a 20 µL aliquot, dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS.

    • Validation Criteria: The chromatogram must show >98% conversion to the product mass ( m/z 313.17 [M+H]+ ). The absence of an m/z 325.18 peak confirms that no SN​Ar defluorination has occurred. If conversion is <98%, spike with an additional 0.01 eq of RuPhos Pd G3 and stir for 2 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (200 mL) and filter through a tightly packed Celite pad to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography ( SiO2​ , gradient 5% to 20% EtOAc in Hexanes) to yield the intermediate as a pale yellow oil.

Protocol B: Acidic Deprotection to the Target API Building Block

Objective: Quantitative removal of the Boc group without epimerization of the C3 stereocenter.

Step-by-Step Procedure:

  • Dissolve the purified intermediate from Protocol A (~14.5 g) in anhydrous Dichloromethane (DCM, 50 mL) and cool to 0 °C in an ice bath.

  • Slowly add 4.0 M HCl in 1,4-Dioxane (10.0 eq, 115 mL) dropwise over 15 minutes to control the exothermic deprotection.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validating IPC: Spot the reaction on a TLC plate (Hexanes/EtOAc 1:1). Stain with Ninhydrin and heat.

    • Validation Criteria: The disappearance of the UV-active starting material spot and the appearance of a baseline spot that stains deep purple/blue confirms complete deprotection to the secondary amine.

  • Isolation: Concentrate the reaction mixture to 20% volume under reduced pressure. Add Methyl tert-butyl ether (MTBE, 150 mL) dropwise while stirring vigorously to precipitate the product.

  • Filter the resulting white precipitate, wash with cold MTBE (2 x 50 mL), and dry under high vacuum at 40 °C for 12 hours.

Quantitative Data & Analytical Validation

The choice of catalytic system profoundly impacts the yield and purity profile of hindered piperazine arylations. Table 1 summarizes the optimization data that led to the finalized protocol 4.

Table 1: Catalyst and Base Screening for Hindered N-Arylation

LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
BINAPNaOtBuToluene10045%High SN​Ar byproduct (t-butoxy displacement of Ar-F).
Xantphos Cs2​CO3​ Dioxane10062%Slow conversion; ligand bite angle poorly accommodates steric bulk.
BrettPhosLiHMDSTHF7081%Good conversion, but highly moisture-sensitive at scale.
RuPhos Cs2​CO3​ Dioxane 90 94% Optimal conversion, rapid kinetics, zero SN​Ar byproducts.

Table 2: Analytical Release Specifications for (S)-4-(3,5-Difluorophenyl)-3-methylpiperazine HCl

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Chemical Purity 99.0% (Area %)RP-HPLC (UV 254 nm, C18 Column)
Enantiomeric Excess 99.5% eeChiral HPLC (Chiralcel OD-H, Hexane/IPA)
Mass Spectrometry m/z 213.12 [M+H]+ ESI-LC-MS (Positive Ion Mode)
Stereochemical Integrity Retention of (S)-configuration1D 1H -NMR and 2D NOESY

References

  • Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI) URL:[Link]

  • Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / Wiley URL:[Link]

Sources

Application Note: Utilizing (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine in the Discovery of ADAMTS-5 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of selective metalloproteinase inhibitors is a persistent challenge in medicinal chemistry due to the high structural homology of active sites across enzyme families. The chiral building block (S)-4-(3,5-difluoro-phenyl)-3-methyl-piperazine —also designated as (S)-1-(3,5-difluorophenyl)-2-methylpiperazine depending on nitrogen numbering priority—has emerged as a critical structural motif for overcoming these selectivity hurdles[1].

This application note details the integration of this specific chiral piperazine into the discovery and synthesis of GLPG1972 (Aldumastat) , a potent, selective, and orally bioavailable ADAMTS-5 inhibitor developed as a Disease-Modifying Osteoarthritis Drug (DMOAD)[2],[3]. By examining the mechanistic rationale, biological profiling, and synthetic protocols associated with this building block, researchers can apply these principles to novel drug discovery campaigns targeting complex metalloproteinases.

Mechanistic Insights: The Role of the Chiral Building Block

As a Senior Application Scientist, I emphasize that the selection of a building block must be driven by precise structure-activity relationship (SAR) causality rather than empirical screening alone. In the context of osteoarthritis, the aggrecanase ADAMTS-5 is a primary driver of cartilage degradation[2]. Inhibiting it requires navigating the highly conserved zinc-dependent catalytic domain.

During the lead optimization of GLPG1972, the piperazine moiety was strategically positioned to occupy the entry of the S1′ pocket of ADAMTS-5[2]. This sub-pocket is notoriously critical for driving both potency and selectivity among the matrix metalloproteinase (MMP) and ADAMTS families.

  • Stereospecificity & Conformational Restriction: The substitution of an unsubstituted piperazine with an (S)-methyl-piperazine maintained high target potency, whereas the (R)-methyl enantiomer proved to be 5-fold less potent[2]. This stereospecificity confirms that the (S)-methyl group optimally vectors the attached aromatic ring into the hydrophobic S1′ cavity without creating steric clashes with the local protein backbone.

  • Halogen Interactions: The 3,5-difluorophenyl group provides essential hydrophobic bulk and engages in specific favorable fluorine interactions within the binding site, locking the inhibitor into a highly selective conformation[4],[2].

Pathway IL1 Pro-inflammatory Cytokines (IL-1) Chondro Chondrocytes IL1->Chondro Stimulates ADAMTS5 ADAMTS-5 (Aggrecanase) Chondro->ADAMTS5 Upregulates Aggrecan Aggrecan (Cartilage Matrix) ADAMTS5->Aggrecan Cleaves Biomarker ARGS-Neoepitope (OA Biomarker) Aggrecan->Biomarker Releases Drug GLPG1972 (Aldumastat) Drug->ADAMTS5 Inhibits (IC50=19nM)

Figure 1: ADAMTS-5 mediated cartilage degradation pathway and GLPG1972 inhibition.

Biological & Pharmacokinetic Profiling

The integration of (S)-4-(3,5-difluoro-phenyl)-3-methyl-piperazine directly translates to the exceptional pharmacological profile of GLPG1972. In vitro assays demonstrate that the compound inhibits human ADAMTS-5 with an IC50 of 19 nM, exhibiting an 8-fold selectivity over the closely related ADAMTS-4 and massive selectivity over other proteases[5],[6].

Table 1: In Vitro Potency and Selectivity of GLPG1972
Target EnzymeIC50 (nM)Selectivity Ratio (vs. ADAMTS-5)
Human ADAMTS-5 19 ± 21.0x (Target)
Rat ADAMTS-5 < 23 ± 1~1.0x
Human ADAMTS-4 156~8.2x
Other Human Proteases > 10,000> 500x

Data aggregated from biochemical fluorescence-based assays and human aggrecan ELISA models[5],[2],[6].

Table 2: Pharmacokinetic Profile (Single Oral Dose)
SpeciesOral Bioavailability (F%)Key Pharmacokinetic Notes
Mouse 25%Favorable exposure for DMM efficacy models[5],[6].
Rat 58%High systemic exposure, low clearance[5].
Dog 97%Near-complete absorption[5].
Human N/A (Clinical)Rapid absorption (Tmax ≈ 4h), t1/2 ≈ 10h[7].

In human clinical trials, the drug demonstrated a rapid absorption profile and successfully reduced the ARGS-aggrecan neoepitope biomarker, proving target engagement in vivo[8],[7].

Synthetic Methodology: Amide Coupling Protocol

The following protocol outlines the integration of the chiral building block into a hydantoin carboxylic acid core to yield the final active pharmaceutical ingredient. This method relies on standard EDC/HOBt coupling chemistry but requires specific stoichiometric controls due to the nature of the piperazine salt.

Reagents and Materials
  • Chiral Amine: (S)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride (Supplied as a bis-HCl salt)[1].

  • Core Acid: Hydantoin-based carboxylic acid intermediate (1.0 equiv).

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (Hydroxybenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

Step-by-Step Procedure
  • Preparation of the Reaction Mixture: To a round-bottom flask equipped with a magnetic stirrer, add the hydantoin carboxylic acid core (1.0 equiv) and dissolve in a mixture of DMF/DCM (typically 1:4 ratio, 0.2 M concentration) under an inert argon atmosphere.

  • Addition of the Chiral Building Block: Add the (S)-1-(3,5-difluorophenyl)-2-methylpiperazine dihydrochloride salt (1.0 equiv) to the stirring solution[1].

  • Neutralization (Critical Step): Slowly add DIPEA (4.0 equiv) via a glass funnel or syringe over 2–5 minutes[1].

    • Expert Insight: The use of 4.0 equivalents of DIPEA is a mandatory self-validating checkpoint. Because the piperazine is a dihydrochloride salt, 2.0 equivalents are consumed immediately just to liberate the free base. The remaining 2.0 equivalents ensure the reaction medium remains sufficiently basic to facilitate the subsequent activation and coupling steps. Failure to add sufficient base will stall the reaction completely.

  • Activation: Add EDC·HCl (1.1 equiv) and HOBt (0.15 equiv) in a single portion[1].

  • Reaction Progression: Stir the reaction mixture at room temperature (20–25 °C) for 18 hours[1].

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. The reaction is deemed complete when the carboxylic acid peak disappears and the desired product mass [M+H]+ becomes the dominant signal.

  • Workup: Pour the reaction mixture into water and extract with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography or supercritical fluid chromatography (SFC) to yield the final enantiopure compound[9].

Synthesis Acid Hydantoin Carboxylic Acid (Core Intermediate) Reaction Amide Coupling EDC·HCl, HOBt, DIPEA Acid->Reaction DMF/DCM, RT, 18h Amine (S)-4-(3,5-Difluoro-phenyl)- 3-methyl-piperazine · 2HCl Amine->Reaction DMF/DCM, RT, 18h Product GLPG1972 (Aldumastat) Selective ADAMTS-5 Inhibitor Reaction->Product >95% Purity (LC-MS)

Figure 2: Synthetic workflow for the amide coupling of the chiral piperazine building block.

References

  • [1] Brebion F, et al. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • [4] ACS Publications. Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects. Journal of Medicinal Chemistry. URL:[Link](Note: Used for structural context of 3,5-difluorophenyl interactions).

  • [2] Brebion F, et al. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • [3] PubMed / NIH. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis. URL:[Link]

  • [8] Galapagos NV. Galapagos presents pre-clinical data with selective ADAMTS-5 inhibitor GLPG1972 for osteoarthritis at OARSI. URL:[Link]

  • [7] PubMed / NIH. Safety, Pharmacokinetics, and Pharmacodynamics of the ADAMTS-5 Inhibitor GLPG1972/S201086 in Healthy Volunteers and Participants With Osteoarthritis of the Knee or Hip. Clinical Pharmacology in Drug Development. URL:[Link]

  • [9] ResearchGate. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis (PDF). URL:[Link]

  • [6] ResearchGate. Pharmacological characterization of GLPG1972/S201086, a potent and selective small molecule inhibitor of ADAMTS5. URL:[Link]

Sources

Application Note: A Robust HPLC Method for the Qualitative Analysis of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine is a chiral amine derivative with a piperazine scaffold, a structure commonly found in biologically active compounds and pharmaceutical agents.[1][2] The presence of a stereocenter and fluorine atoms in its structure necessitates the development of a specific and reliable analytical method to confirm its identity and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds, offering high resolution and sensitivity. This application note details a systematic approach to developing a robust HPLC method for the qualitative analysis of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, ensuring its suitability for its intended purpose in research and drug development settings. The principles outlined are grounded in the recommendations of the International Council for Harmonisation (ICH) guideline Q2(R1) for analytical procedure validation.[3][4][5][6]

1. Understanding the Analyte and Method Development Strategy

The chemical structure of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine presents several key features that guide the HPLC method development strategy:

  • Chirality: The presence of a chiral center at the 3-position of the piperazine ring requires a chiral stationary phase (CSP) for enantiomeric separation. Polysaccharide-based CSPs are often a good starting point for the separation of a wide variety of chiral compounds, including those with piperazine moieties.[7][8]

  • Aromatic and Fluorinated Nature: The difluorophenyl group provides a chromophore for UV detection. Fluorinated stationary phases can offer alternative selectivity for fluorinated compounds, potentially enhancing retention and resolution.[2][9]

  • Basic Nature: The piperazine ring contains basic nitrogen atoms. This can lead to peak tailing on silica-based columns due to interactions with residual silanols. The addition of a basic modifier, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak shape.[8][10]

Our strategy involves a systematic screening of suitable chiral columns and mobile phases to achieve optimal separation and peak shape. The primary goal is to develop a method that can unambiguously identify the (S)-enantiomer and distinguish it from its potential (R)-enantiomer and other related impurities.

Experimental Protocols

Materials and Reagents
  • (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine reference standard (Purity ≥96%)

  • Racemic 4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Diethylamine (DEA), analytical grade

Instrumentation and Chromatographic Conditions

An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) was used for this study.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the racemic standard in 10 mL of the mobile phase.

  • (S)-Enantiomer Solution (0.1 mg/mL): Prepare a 0.1 mg/mL solution of the (S)-enantiomer reference standard in the mobile phase.

  • Racemic Solution (0.1 mg/mL): Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

Method Development Workflow

The development of this method followed a logical progression, as illustrated in the workflow diagram below. The initial phase involved screening different chiral stationary phases and mobile phase compositions to identify a promising system for separation.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Characterization Analyte Characterization (Chiral, Basic, Aromatic) Column_Screening Column Screening (Polysaccharide-based CSPs) Analyte_Characterization->Column_Screening Guides selection Mobile_Phase_Screening Mobile Phase Screening (Normal & Reversed Phase) Column_Screening->Mobile_Phase_Screening Test promising columns Mobile_Phase_Tuning Mobile Phase Composition Tuning (Hexane/IPA ratio, DEA conc.) Mobile_Phase_Screening->Mobile_Phase_Tuning Identifies lead system Parameter_Optimization Parameter Optimization (Flow rate, Temperature) Mobile_Phase_Tuning->Parameter_Optimization Fine-tunes separation Specificity Specificity Parameter_Optimization->Specificity Defines final method System_Suitability System Suitability Specificity->System_Suitability Robustness Robustness System_Suitability->Robustness

Caption: Workflow for Chiral HPLC Method Development.

Rationale for Experimental Choices
  • Column Selection: Polysaccharide-based chiral stationary phases, such as cellulose and amylose derivatives, have demonstrated broad applicability for resolving a wide range of chiral compounds.[7][8] The Chiralpak® IC column, with a cellulose tris(3,5-dichlorophenylcarbamate) selector, was chosen as it is known to be effective for separating piperazine derivatives.[7]

  • Mobile Phase Selection: A normal-phase mobile phase consisting of a non-polar solvent (n-Hexane) and a polar modifier (Isopropanol) was selected as the starting point. This is a common approach for chiral separations on polysaccharide-based CSPs.[8][11] The addition of a small amount of diethylamine (DEA) was crucial to mitigate peak tailing by competing with the basic analyte for active sites on the stationary phase.[8][11]

  • Detection Wavelength: The difluorophenyl group in the analyte allows for UV detection. A wavelength of 254 nm was chosen as it provided a good response for the analyte.

Results and Discussion

Specificity and Enantiomeric Resolution

The primary objective of this method is to provide specific identification of the (S)-enantiomer. The specificity of the method was demonstrated by injecting the racemic mixture and the individual (S)-enantiomer standard. The chromatogram of the racemic mixture showed two well-resolved peaks, corresponding to the (S) and (R) enantiomers. The injection of the (S)-enantiomer standard confirmed the elution order, with the (S)-enantiomer being the first eluting peak.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Resolution (Rs) ≥ 1.52.1
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20004500

The resolution (Rs) between the two enantiomers was found to be 2.1, indicating baseline separation. The tailing factor for the (S)-enantiomer peak was 1.2, demonstrating good peak symmetry. The theoretical plate count was well above the acceptance criterion, indicating good column efficiency. These results confirm that the method is suitable for its intended purpose of qualitative analysis, as per ICH Q2(R1) guidelines.[3][4]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] Minor, deliberate changes were made to the chromatographic conditions to assess the method's robustness.

Table 3: Robustness Study Results

Parameter VariedVariationImpact on Resolution (Rs)
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2 °CMinor change in retention time, Rs remained > 1.8
Isopropanol Concentration ± 1%Minor change in retention time and resolution, Rs remained > 1.9

The method demonstrated good robustness, with acceptable resolution and peak shape maintained under all varied conditions.

Conclusion

This application note describes a detailed and robust HPLC method for the qualitative analysis of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine. The developed method, utilizing a Chiralpak® IC column with a normal-phase mobile phase, provides excellent resolution and peak shape for the enantiomeric separation. The method has been shown to be specific and robust, making it suitable for routine use in quality control and research environments for the identification and chiral purity assessment of this compound. The systematic approach outlined in this note can serve as a template for developing similar chiral HPLC methods for other piperazine derivatives and related pharmaceutical compounds.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • ICH. Quality Guidelines. Retrieved from [Link]

  • Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Request PDF. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • PubMed. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Retrieved from [Link]

  • Semantic Scholar. Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Retrieved from [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • PMC. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]

  • I.B.S. Chiral HPLC Method Development. Retrieved from [Link]

  • ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • Oxford Academic. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Retrieved from [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PMC. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • PMC. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. Retrieved from [Link]

  • ResearchGate. Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization. Retrieved from [Link]

  • MDPI. Enantiomeric Separation and Determination of the Enantiomeric Impurity of Armodafinil by Capillary Electrophoresis with Sulfobutyl Ether-β-cyclodextrin as Chiral Selector. Retrieved from [Link]

Sources

Scale-up manufacturing and process chemistry for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine APIs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals

Strategic Context & Process Rationale

The molecule (S)-4-(3,5-difluoro-phenyl)-3-methyl-piperazine is a high-value chiral intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it serves as the critical selectivity-driving pharmacophore in the synthesis of GLPG1972 (S201086), a potent ADAMTS-5 inhibitor developed for the disease-modifying treatment of osteoarthritis .

The 3,5-difluorophenyl moiety provides essential metabolic stability against oxidative degradation, while the chiral (S)-methyl group dictates spatial orientation within the target enzyme's S1' pocket.

Route Selection: Why Buchwald-Hartwig over SNAr?

Historically, aryl-piperazine linkages are forged via Nucleophilic Aromatic Substitution (SNAr). However, 1-bromo-3,5-difluorobenzene lacks the strong electron-withdrawing groups (e.g., nitro or cyano) required to sufficiently activate the ring for SNAr. Forcing SNAr conditions leads to poor yields, regiochemical scrambling, and degradation of the chiral center.

To ensure a self-validating, high-yielding process suitable for multi-kilogram scale-up, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard . This route couples 1-bromo-3,5-difluorobenzene with commercially available tert-butyl (S)-3-methylpiperazine-1-carboxylate, followed by a controlled Boc-deprotection.

SynthesisRoute SM 1-Bromo-3,5-difluorobenzene + (S)-1-Boc-3-methylpiperazine Coupling Buchwald-Hartwig Amination Pd2(dba)3, JohnPhos, NaOt-Bu Toluene, 90°C SM->Coupling Intermediate tert-Butyl (S)-4-(3,5-difluorophenyl) -3-methylpiperazine-1-carboxylate Coupling->Intermediate IPC: <1% SM Deprotection Boc Deprotection 4N HCl in Dioxane MeCN, 0°C to RT Intermediate->Deprotection API (S)-4-(3,5-Difluoro-phenyl) -3-methyl-piperazine HCl Deprotection->API IPC: <0.5% Int

Caption: Workflow for the scale-up synthesis of (S)-4-(3,5-difluorophenyl)-3-methylpiperazine.

Phase 1: Buchwald-Hartwig Amination

Mechanistic Causality & Catalyst Selection

The coupling of a secondary amine with an electron-deficient aryl bromide is notoriously prone to stalling at the reductive elimination step. To overcome this, JohnPhos (2-(Di-tert-butylphosphino)biphenyl) is selected as the optimal ligand.

  • Causality: The extreme steric bulk of the tert-butyl groups on JohnPhos forces the palladium center into a highly reactive, mono-ligated Pd(0)L state, accelerating the initial oxidative addition. Subsequently, the spatial crowding physically forces the amine and aryl groups together, dramatically lowering the activation energy required for reductive elimination.

  • Base Selection: Sodium tert-butoxide (NaOt-Bu) is utilized because it is a strong, non-nucleophilic base that efficiently deprotonates the Pd-coordinated amine without triggering competing side reactions.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord Amine Deprot Base Deprotonation AmineCoord->Deprot RedElim Reductive Elimination Deprot->RedElim NaOt-Bu RedElim->Pd0 Product

Caption: Pd-catalyzed Buchwald-Hartwig amination mechanistic cycle utilizing JohnPhos.

Execution Protocol: Cross-Coupling

This protocol is validated for 1.5 kg pilot-scale execution.

  • System Preparation: Charge a 20 L jacketed glass-lined reactor with Toluene (7.5 L, 5 vol).

  • Reagent Charging: Add tert-butyl (S)-3-methylpiperazine-1-carboxylate (1.50 kg, 7.49 mol, 1.0 eq) and 1-bromo-3,5-difluorobenzene (1.59 kg, 8.24 mol, 1.1 eq).

  • Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 45 minutes. Causality: Oxygen rapidly irreversibly oxidizes the Pd(0) active species to inactive Pd(II) complexes, killing catalytic turnover.

  • Catalyst Addition: Under a positive Argon sweep, charge NaOt-Bu (1.08 kg, 11.2 mol, 1.5 eq), Pd2​(dba)3​ (137 g, 0.15 mol, 0.02 eq), and JohnPhos (89 g, 0.30 mol, 0.04 eq).

  • Reaction: Heat the jacket to 90°C. Stir at 250 RPM for 12 hours.

  • Self-Validating IPC: Sample the reaction mixture for HPLC analysis. The reaction is deemed complete when the aryl bromide peak is <1.0% relative to the product.

  • Workup: Cool to 20°C. Filter the crude mixture through a 2-inch pad of Celite to remove precipitated NaBr and Pd-black. Wash the cake with Ethyl Acetate (3 L). Concentrate the filtrate under reduced pressure to yield the Boc-protected intermediate as a viscous amber oil.

Phase 2: Boc Deprotection & Salt Formation

Mechanistic Causality & Exotherm Mitigation

The removal of the tert-butoxycarbonyl (Boc) group using anhydrous HCl generates two moles of gas (carbon dioxide and isobutylene) per mole of API.

  • Causality: If the acid is added too rapidly, the sudden gas evolution and exothermic heat of reaction can over-pressurize the reactor. Dropwise addition at 0°C ensures kinetic control over the off-gassing.

  • Self-Purification: Acetonitrile (MeCN) is chosen as the solvent because the starting material is highly soluble in it, but the resulting API hydrochloride salt is completely insoluble. This phase separation drives the reaction to completion via Le Chatelier's principle and rejects organic impurities into the mother liquor.

Execution Protocol: Deprotection
  • Dissolution: Transfer the crude Boc-protected intermediate into a clean 20 L reactor. Add Acetonitrile (6.0 L, 4 vol) and stir until homogenous.

  • Cooling: Chill the reactor jacket to 0°C to 5°C.

  • Acid Addition: Slowly charge 4N HCl in Dioxane (9.3 L, 37.4 mol, 5.0 eq) via an addition funnel over 2.5 hours. Ensure the reactor vent is open to a scrubber system to safely manage CO2​ and isobutylene evolution.

  • Maturation: Once addition is complete, warm the reactor to 20°C and stir for 4 hours. A thick white precipitate will form.

  • Self-Validating IPC: The cessation of gas evolution and the formation of a dense slurry physically indicate reaction progression. Confirm completion via HPLC (<0.5% Boc-intermediate remaining).

  • Isolation: Filter the slurry via a Nutsche filter. Wash the filter cake with cold Acetonitrile (2 x 1.5 L) to remove residual colored impurities.

  • Drying: Dry the white crystalline solid in a vacuum oven at 45°C for 24 hours.

Quantitative Scale-Up Metrics

The robustness of this protocol is demonstrated by the minimal variance in yield and chiral integrity when scaling from a 10-gram laboratory scale to a 1.5-kilogram pilot scale.

ParameterSmall-Scale (10 g)Pilot-Scale (1.5 kg)Rationale for Variance / Notes
Overall Yield 88%85%Slight mechanical losses during pilot-scale filtration and transfer.
Chemical Purity (HPLC) >99.5%99.2%Direct precipitation of the HCl salt eliminates the need for chromatography.
Enantiomeric Excess (ee) >99.9%>99.9%Mild basic conditions (NaOt-Bu) prevent racemization of the chiral center.
Catalyst Loading 2 mol% Pd2 mol% PdHighly efficient turnover achieved through strict Argon degassing.
Process Mass Intensity (PMI) 4538Improved solvent recovery and optimized wash volumes at scale.

References

  • Title: Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via PMC) URL: [Link]

Buchwald-Hartwig cross-coupling reaction conditions using (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Buchwald-Hartwig Cross-Coupling Reaction: Evaluating (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine as a Novel Ligand

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The reaction's success is critically dependent on the choice of ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[3]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig reaction. Acknowledging the continuous search for novel catalytic systems, we will focus on establishing a comprehensive protocol to evaluate the potential of an untested N-aryl piperazine derivative, (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine , as a ligand. While piperazine scaffolds are common in medicinal chemistry and are often installed using Buchwald-Hartwig amination, their use as the primary ligand is less conventional, presenting a unique opportunity for investigation.[4][5][6]

This guide will deconstruct the structural features of the proposed ligand, outline the fundamental reaction mechanism, provide a detailed, step-by-step protocol for systematic screening and optimization, and offer insights into troubleshooting potential challenges.

Part 1: Ligand Analysis and Rationale

The efficacy of a ligand in the Buchwald-Hartwig reaction is governed by a delicate balance of steric and electronic properties. The structure of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine presents several key features that could influence its performance.

  • The Piperazine Core : Piperazine is a privileged scaffold in drug discovery.[6][7] In this context, the N-aryl piperazine is not the substrate but is proposed as the coordinating ligand for the palladium center. The nitrogen atoms of the piperazine ring can act as Lewis bases, potentially coordinating to the metal.

  • Electronic Effects of the 3,5-Difluorophenyl Group : The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This will reduce the electron density on the aryl-bound nitrogen (N4), making it a weaker electron donor to the palladium center compared to the highly electron-rich phosphine ligands typically employed.[8] This reduced donation could impact the rate of oxidative addition and the overall stability of the catalytic species.

  • Steric Influence of the 3-Methyl Group : A hallmark of successful Buchwald-Hartwig ligands is the presence of significant steric bulk, which is known to facilitate the crucial reductive elimination step.[1][9][10] The methyl group at the 3-position of the piperazine ring, being adjacent to the N4 nitrogen, introduces a degree of steric hindrance that could promote the final C-N bond formation.

Caption: Key structural features of the proposed ligand.

Part 2: The Buchwald-Hartwig Catalytic Cycle

Understanding the reaction mechanism is essential for rational optimization. The catalytic cycle is generally accepted to proceed through three main stages.[1][2][11]

  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation : The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination : The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex + Ar-X (Oxidative Addition) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine Complex OA_Complex->Amine_Complex + R₂NH - X⁻ Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex + Base - [Base-H]⁺X⁻ (Deprotonation) Amido_Complex->Pd0 - Ar-NR₂ (Reductive Elimination)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 3: Protocol for Ligand Screening and Reaction Optimization

The following protocol provides a systematic approach to evaluate the efficacy of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine as a ligand. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[12]

General Workflow

Workflow A 1. Reagent Preparation (Oven-dried glassware, inert atmosphere) B 2. Reaction Setup (Add solids: Ar-X, Amine, Base, Pd source, Ligand) A->B C 3. Add Anhydrous Solvent B->C D 4. Heating & Stirring (e.g., 100 °C, 12-24h) C->D E 5. Reaction Monitoring (TLC, GC-MS, or LC-MS) D->E F 6. Work-up (Quench, Extract, Dry) E->F G 7. Purification & Analysis (Chromatography, NMR) F->G

Caption: General experimental workflow for reaction screening.

Model Reaction Setup

A well-established test reaction is crucial for benchmarking performance. A suitable starting point is the coupling of 4-bromotoluene with morpholine.

ComponentRoleAmount (for 1 mmol scale)
4-BromotolueneAryl Halide1.0 mmol, 171 mg
MorpholineAmine1.2 mmol, 105 µL
(S)-...-piperazineLigand 0.024 mmol (2.4 mol%)
Pd(OAc)₂Pd Precursor0.01 mmol (1 mol%)
NaOtBuBase1.4 mmol, 135 mg
TolueneSolvent5 mL
Step-by-Step Experimental Protocol
  • Preparation : In a glovebox, add the aryl halide (1.0 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), and the ligand (0.024 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.[13]

  • Sealing : Seal the vial with a cap containing a PTFE septum.[13] If not in a glovebox, purge the vial with an inert gas for 5-10 minutes.

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Amine Addition : Add the amine (1.2 mmol) via syringe.

  • Reaction : Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).[14]

  • Monitoring : Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the reaction's progress by periodically taking small aliquots for analysis by TLC, GC-MS, or LC-MS.

  • Work-up : Once the reaction is complete or has stalled, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.[13]

  • Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Systematic Optimization Parameters

If the initial screening yields suboptimal results, systematically vary the following parameters. It is recommended to change only one variable at a time to isolate its effect.

ParameterVariables to ScreenRationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(L)₂Pd(II) sources like Pd(OAc)₂ require in-situ reduction, while Pd(0) sources like Pd₂(dba)₃ can be more directly active. Pre-catalysts (if developed) can offer improved stability and handling.[2][11]
Ligand:Pd Ratio 1:1, 1.5:1, 2:1, 2.4:1The optimal ratio depends on the ligand's coordination mode. Monodentate ligands often require a 2:1 or slightly higher ratio.
Base NaOtBu, KOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong, non-coordinating bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups. Weaker carbonate or phosphate bases offer better functional group tolerance but may require higher temperatures.[11][15][16]
Solvent Toluene, Dioxane, THF, DMEThe solvent's polarity and coordinating ability can significantly impact catalyst solubility and activity. Toluene is a common starting point.
Temperature 80 °C, 100 °C, 120 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions.
Aryl Halide Ar-I > Ar-Br > Ar-OTf > Ar-ClThe reactivity of the aryl halide follows this general trend. More reactive partners (Ar-I, Ar-Br) are good for initial screening, while less reactive ones (Ar-Cl) test the catalyst's true potency.[11]

Part 4: Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst (improper Pd(0) formation)- Poor ligand performance (insufficient electron donation or steric bulk)- Reagents degraded (moisture, oxygen)- Incorrect base/solvent combination- Use a Pd(0) source like Pd₂(dba)₃.- Screen alternative bases or more polar solvents.- Ensure all reagents are pure and conditions are strictly anhydrous/anaerobic.[12][13]- Increase temperature or catalyst loading.
Hydrodehalogenation - The aryl halide is reduced to the corresponding arene.- This side reaction can be promoted by moisture or certain bases. Ensure anhydrous conditions. Try a different base (e.g., switch from NaOtBu to K₃PO₄).
Homocoupling - Dimerization of the aryl halide or amine.- Optimize catalyst loading and temperature. This is sometimes more prevalent at very high temperatures or with highly active catalysts.[13]

Interpreting Results: If the reaction with the novel piperazine ligand fails or gives low yields even after optimization, it may suggest that the electronic properties (due to the difluorophenyl group) are not suitable for stabilizing the active palladium species, or that the steric profile is insufficient to promote efficient reductive elimination. Comparing the results directly against a reaction run with a known, high-performance ligand (e.g., XPhos, RuPhos) under identical conditions will provide a clear benchmark of its relative efficacy.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Jutand, A. Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination Reaction Explained. Pearson. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World. [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. PubMed. [Link]

  • An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. ACS Publications. [Link]

  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". ResearchGate. [Link]

  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. RSC Publishing. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... ResearchGate. [Link]

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling. DSpace@MIT. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

Sources

Formulation strategies for integrating (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine into novel scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pharmacokineticists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Physicochemical Rationale

The integration of novel arylpiperazine derivatives, specifically (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine , into advanced nanoscaffolds presents a unique set of formulation challenges and opportunities. Structurally, this active pharmaceutical ingredient (API) is characterized by a highly lipophilic 3,5-difluorophenyl moiety coupled with a weakly basic piperazine ring (pKa ~8.5–9.5).

This dual physicochemical nature—high hydrophobicity (LogP > 3) and pH-dependent ionization—results in poor aqueous solubility and rapid systemic clearance mediated by hepatic cytochrome P450 (CYP) enzymes[1]. To overcome these translational barriers, we must move beyond conventional solvent systems and employ rationally designed nanoscaffolds. This guide details the mechanistic causality and step-by-step protocols for integrating this API into three distinct delivery architectures: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles , Lipid Nanoparticles (LNPs) , and Mesoporous Silica Nanoparticles (MSNs) .

Scaffold Selection & Mechanistic Pathways

The selection of a nanoscaffold is not arbitrary; it is dictated by the thermodynamic and kinetic requirements of the API.

  • PLGA Nanoparticles: Exploit the API's high LogP. The hydrophobic core of PLGA accommodates the unprotonated form of the drug, while the tunable Lactide:Glycolide ratio dictates the hydrolytic degradation rate and subsequent drug release[2].

  • Lipid Nanoparticles (LNPs): Exploit the API's weakly basic piperazine nitrogen. By establishing a transmembrane pH gradient, the uncharged API diffuses into the LNP core, becomes protonated, and precipitates as an insoluble salt, thereby locking it inside[3].

  • Mesoporous Silica Nanoparticles (MSNs): Exploit spatial confinement. The 2–50 nm pores of MSNs restrict the physical space required for the API to form a critical crystalline nucleus, stabilizing the drug in a high-energy amorphous state and drastically improving its dissolution thermodynamics[4].

G cluster_0 Polymeric Scaffold cluster_1 Lipid Nanocarriers cluster_2 Inorganic Scaffold API (S)-4-(3,5-Difluoro-phenyl) -3-methyl-piperazine PLGA PLGA Nanoprecipitation API->PLGA High LogP LNP LNP Active Loading API->LNP Weak Base (pKa) MSN MSN Solvent Adsorption API->MSN High Lattice Energy PLGA_NP Hydrophobic Core Entrapment PLGA->PLGA_NP LNP_NP pH Gradient Precipitation LNP->LNP_NP MSN_NP Amorphous State Stabilization MSN->MSN_NP

Formulation decision tree based on the physicochemical properties of the piperazine derivative.

Polymeric Encapsulation: PLGA Nanoprecipitation

Mechanistic Causality: 2 that entrap hydrophobic molecules during the phase inversion of the polymer[2]. When the organic solvent (containing PLGA and the API) is introduced into an aqueous phase, the solvent rapidly diffuses, causing the PLGA chains to collapse into sub-100 nm particles, trapping the lipophilic difluorophenyl moiety within the matrix[5].

Protocol: Single-Step Nanoprecipitation
  • Preparation of Organic Phase: Dissolve 50 mg of PLGA (50:50 LA:GA ratio, MW 30,000–60,000) and 5 mg of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine in 5 mL of miscible organic solvent (e.g., Acetone or DMSO).

  • Preparation of Aqueous Phase: Prepare 20 mL of ultra-pure water containing 1% (w/v) Polyvinyl Alcohol (PVA) as a steric stabilizer.

  • Mixing: Inject the organic phase dropwise (1 mL/min) into the aqueous phase under continuous magnetic stirring at 1,000 RPM at room temperature.

  • Solvent Evaporation: Leave the dispersion stirring overnight in a fume hood to allow complete evaporation of the organic solvent.

  • Purification: Centrifuge at 15,000 × g for 30 minutes. Discard the supernatant containing unencapsulated API and excess PVA. Resuspend the pellet in 1X PBS.

  • Validation Checkpoint: Self-Validating System. Immediately upon injection of the organic phase, the clear solution must turn opalescent (Tyndall effect). If macroscopic aggregates form, the API has precipitated outside the polymer, indicating the initial API concentration exceeded the polymer's loading capacity.

Lipid Nanoparticles (LNPs): Active Loading via pH Gradient

Mechanistic Causality: Because the API contains a weakly basic piperazine ring, it can be actively loaded into pre-formed LNPs.3 (e.g., 250 mM ammonium sulfate, pH 4.0)[3]. The unprotonated API in the external buffer (pH 7.4) diffuses across the lipid bilayer. Once inside the acidic core, the piperazine nitrogen becomes protonated, preventing back-diffusion. The protonated API then reacts with sulfate ions to form an insoluble nanocrystal, driving the concentration gradient continuously inward.

ActiveLoading Ext External Phase (pH 7.4) Neutral Piperazine API Membrane LNP Lipid Bilayer (Hydrophobic Barrier) Ext->Membrane Passive Diffusion Int Aqueous Core (pH 4.0) Protonated API Membrane->Int Core Protonation Precipitate API-Sulfate Nanocrystals Int->Precipitate Salt Precipitation

Mechanism of active loading for weakly basic piperazine derivatives into LNPs.

Protocol: Ammonium Sulfate Gradient Loading
  • Empty LNP Synthesis: Dissolve DSPC, Cholesterol, and PEG-Lipid (molar ratio 50:45:5) in ethanol. Rapidly mix with 250 mM Ammonium Sulfate (pH 4.0) using a microfluidic mixer at a 1:3 (Ethanol:Aqueous) volume ratio.

  • Gradient Establishment: Dialyze the resulting LNPs against 10 mM HEPES buffer (pH 7.4) overnight using a 10 kDa MWCO cassette to remove external ammonium sulfate.

  • Active Loading: Add (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine (dissolved in a minimal volume of DMSO) to the dialyzed LNPs at a drug-to-lipid ratio of 1:10 (w/w).

  • Incubation: Incubate the mixture at 60°C (above the phase transition temperature of DSPC) for 45 minutes to increase bilayer fluidity and facilitate API diffusion.

  • Quenching & Purification: Rapidly cool the suspension in an ice bath to lock the lipid bilayer. Remove unencapsulated API via size exclusion chromatography (e.g., Sephadex G-25).

  • Validation Checkpoint: Lyse a small aliquot of the purified LNPs with 1% Triton X-100 and quantify the API via HPLC. An Encapsulation Efficiency (EE%) > 85% validates a successful transmembrane pH gradient.

Mesoporous Silica Nanoparticles (MSNs): Amorphous Stabilization

Mechanistic Causality: 4[4]. When the piperazine API is adsorbed into these pores, the spatial confinement prevents the molecules from aligning into a crystalline lattice. Consequently, the drug is stabilized in an amorphous state, which possesses higher Gibbs free energy. Upon administration, this eliminates the lattice energy barrier, resulting in rapid dissolution and enhanced bioavailability.

Protocol: Solvent-Based Adsorption
  • MSN Activation: Calcine bare MSNs (e.g., MCM-41) at 550°C for 5 hours to remove any residual organic templates and activate surface silanol groups.

  • Drug Loading: Dissolve 20 mg of the API in 5 mL of Methanol (a highly volatile solvent). Add 50 mg of activated MSNs to the solution.

  • Equilibration: Sonicate the suspension for 10 minutes, then stir continuously for 24 hours at room temperature in a sealed vial to allow capillary action to draw the API into the mesopores.

  • Solvent Removal: Remove the cap and allow the methanol to slowly evaporate under a gentle stream of nitrogen.

  • Washing: Wash the resulting powder once with 1 mL of cold water to remove loosely bound API from the external surface, followed by vacuum drying for 12 hours.

  • Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the final loaded MSNs. The disappearance of the API's characteristic sharp crystalline diffraction peaks validates successful amorphous entrapment within the pores.

Quantitative Formulation Metrics

To guide scaffold selection for specific preclinical applications, the expected quantitative outcomes of the three methodologies are summarized below.

Formulation ScaffoldPrimary Loading MechanismExpected Size (nm)Expected PDIEncapsulation Efficiency (EE%)Release Kinetics
PLGA Nanoparticles Hydrophobic Entrapment120 – 180< 0.2060% – 75%Biphasic (Burst + Sustained over weeks)
Lipid Nanoparticles pH-Gradient Active Loading80 – 120< 0.15> 85%Controlled (Dependent on lipid degradation)
Mesoporous Silica Capillary Adsorption100 – 200< 0.2525% – 40% (w/w)Rapid (Amorphous dissolution burst)

Pharmacokinetic Implications

Unformulated piperazine derivatives are notorious for poor oral bioavailability (<10%) and rapid clearance due to extensive Phase I metabolism by hepatic cytochrome P450 enzymes[6].

By integrating (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine into these nanoscaffolds, the pharmacokinetic profile is fundamentally altered:

  • Protection from First-Pass Metabolism: Encapsulation within PLGA or LNPs shields the piperazine nitrogen from premature enzymatic oxidation in the liver.

  • Extended Half-Life ( t1/2​ ): 6, effectively prolonging the circulation time of piperazine-based APIs[6].

  • Enhanced Absorption: The amorphous stabilization provided by MSNs directly addresses the solubility-limited absorption of the highly lipophilic difluorophenyl moiety, significantly increasing the Area Under the Curve (AUC) upon oral administration.

References

  • Mesoporous Silica Nanoparticles as Drug Delivery Systems. MDPI. Available at:[Link]

  • Introduction to PLGA Nanoparticles as a Drug Delivery System. Inside Therapeutics. Available at:[Link]

  • Synthesis and Characterization of Hybrid Lipid Nanoparticles Containing Gold Nanoparticles and a Weak Base Drug. ACS Publications. Available at: [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Semantic Scholar. Available at:[Link]

  • Micelle-templated, poly(lactic-co-glycolic acid) nanoparticles for hydrophobic drug delivery. PMC - NIH. Available at: [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for medicinal chemists and process scientists optimizing the synthesis of (S)-4-(3,5-difluorophenyl)-3-methylpiperazine , a critical chiral building block often utilized in the development of targeted therapeutics such as ADAMTS-5 inhibitors[1].

The primary synthetic route involves the Buchwald-Hartwig cross-coupling of enantiomerically pure (S)-1-Boc-3-methylpiperazine with 1-bromo-3,5-difluorobenzene, followed by Boc deprotection[1]. A frequent challenge in this workflow is the erosion of enantiomeric excess (ee) during the C–N bond formation step. This guide provides mechanistic insights, actionable troubleshooting FAQs, and validated stereoretentive protocols.

Mechanistic Insight: The Causality of Racemization

To prevent the loss of chiral integrity, we must first understand the mechanism of racemization. The chiral center in (S)-1-Boc-3-methylpiperazine is located at the C3 position, directly adjacent to the reacting N4 amine.

During the palladium-catalyzed amination, the catalytic cycle forms a Pd(II)-amido intermediate . If the subsequent reductive elimination step is slow, this intermediate has a prolonged lifetime, allowing an off-cycle β-hydride elimination to occur. This forms an achiral Pd-hydride imine complex. Re-insertion of the hydride into the imine face occurs non-stereoselectively, leading to epimerization at the C3 carbon and a subsequent drop in ee[2].

Pathway Pd0 Pd(0) L(n) OxAdd Pd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd + Ar-X Amido Pd(II)(Ar)(Amido) Chiral Intermediate OxAdd->Amido + (S)-Amine + Base RedElim Reductive Elimination (Accelerated by Bulky Ligands) Amido->RedElim BetaElim β-Hydride Elimination (Thermal/Base Promoted) Amido->BetaElim Product (S)-Enantiomer (Retained ee) RedElim->Product Product->Pd0 Catalyst Regeneration Imine Pd-Hydride Imine (Achiral) BetaElim->Imine Imine->Amido Re-insertion Racemic Racemic Product (Loss of ee) Imine->Racemic

Figure 1: Competing pathways in Pd-catalyzed amination dictating enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: My starting material is >99% ee, but my coupled product drops to <70% ee. Why is this happening? A1: You are likely using high temperatures (e.g., 100 °C) combined with a first- or second-generation palladium catalyst (like Pd₂(dba)₃ / BINAP). High thermal energy exacerbates the rate of β-hydride elimination in chiral piperazine derivatives, degrading stereointegrity[2]. You must shift the kinetic balance in favor of reductive elimination.

Q2: How do I accelerate reductive elimination to outcompete racemization? A2: Switch to a highly sterically demanding, electron-rich dialkylbiarylphosphine ligand such as RuPhos or BrettPhos [3]. The extreme steric bulk of these ligands forces the Pd(II)-amido complex to rapidly undergo reductive elimination to relieve steric strain, effectively "trapping" the stereocenter before β-hydride elimination can occur.

Q3: Does the choice of base impact the chiral integrity of the 3-methylpiperazine core? A3: Yes. Strong bases like Sodium tert-butoxide (NaOtBu) can promote base-catalyzed epimerization of the slightly acidic proton at the C3 position, especially at elevated temperatures. Transitioning to a milder base, such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), significantly improves ee retention.

Q4: Are there alternative, non-thermal methods to prevent racemization entirely? A4: Yes. Recent advancements in photochemically driven Ni-catalyzed C–N coupling allow for the cross-coupling of chiral amines with aryl bromides at room temperature without any erosion of ee[4]. By utilizing a dual Ir-photocatalyst/Ni-catalyst system, the reaction proceeds via single-electron transfer (SET) pathways, bypassing the traditional two-electron β-hydride elimination mechanism entirely.

Quantitative Condition Matrix

The table below summarizes the causality between reaction conditions and the resulting ee for the coupling of (S)-1-Boc-3-methylpiperazine with 1-bromo-3,5-difluorobenzene.

Catalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)ee (%)Mechanistic Rationale
Pd₂(dba)₃ / BINAPNaOtBuToluene1007265Slow reductive elimination; strong base promotes epimerization.
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene1006880Weaker base reduces background epimerization, but thermal β-hydride elimination persists.
RuPhos Pd G3 / RuPhos Cs₂CO₃ 1,4-Dioxane 60 91 98 Bulky ligand accelerates reductive elimination; lower temp suppresses β-hydride elimination.
NiCl₂·glyme / Ir(ppy)₃DABCODMA2585>99Photochemical SET pathway avoids β-hydride elimination entirely[4].

Validated Experimental Protocols

Protocol A: Optimized Stereoretentive Buchwald-Hartwig Amination

This protocol utilizes a Generation 3 (G3) Palladacycle to allow for lower reaction temperatures, coupled with RuPhos to ensure rapid reductive elimination.

Reagents:

  • (S)-1-Boc-3-methylpiperazine (1.0 equiv, 10 mmol)

  • 1-Bromo-3,5-difluorobenzene (1.1 equiv, 11 mmol)

  • RuPhos Pd G3 (2 mol%)

  • RuPhos ligand (2 mol%)

  • Cs₂CO₃ (2.0 equiv, 20 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox Recommended): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add RuPhos Pd G3, RuPhos ligand, and finely milled anhydrous Cs₂CO₃.

  • Substrate Addition: Add (S)-1-Boc-3-methylpiperazine and 1-bromo-3,5-difluorobenzene.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane. Seal the flask with a septum. If not prepared in a glovebox, sparge the mixture with ultra-pure Argon for 15 minutes.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath set strictly to 60 °C . Stir vigorously (800 rpm) for 12–16 hours. Crucial: Do not exceed 60 °C to prevent thermal racemization.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the palladium and salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude (S)-1-Boc-4-(3,5-difluorophenyl)-3-methylpiperazine via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Boc-Deprotection & Isolation
  • Dissolve the purified intermediate in minimal anhydrous dichloromethane (DCM).

  • Add a 4.0 M solution of HCl in 1,4-dioxane (10 equiv) dropwise at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Concentrate in vacuo. Triturate the resulting solid with cold diethyl ether to afford (S)-4-(3,5-difluorophenyl)-3-methylpiperazine hydrochloride as a highly crystalline, enantiopure white solid[1].

References

  • Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light Source: University of Liverpool Repository URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for managing the experimental challenges associated with (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine and other similarly lipophilic arylpiperazine derivatives. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the generation of reliable and reproducible data in your biological assays. The fluorinated phenylpiperazine moiety often imparts high lipophilicity, which is a primary cause of poor aqueous solubility.[1] This guide is designed for researchers, scientists, and drug development professionals.

I. Understanding the Core Problem: Solubility and its Impact

Poor aqueous solubility is a major hurdle in drug discovery, affecting approximately 40% of marketed drugs and a significant portion of compounds in development pipelines.[2][3] For a compound like (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, its hydrophobic nature can lead to several in-assay complications:

  • Precipitation in Aqueous Buffers and Media: The compound may fall out of solution when diluted from a high-concentration organic stock (like DMSO) into the aqueous environment of the assay, leading to an inaccurate final concentration.[4]

  • Inaccurate Potency Measurements (IC50/EC50): Undissolved compound is not available to interact with the biological target, resulting in an underestimation of its true potency.[5]

  • High Variability and Poor Reproducibility: Inconsistent solubility between wells or experiments can lead to erratic and unreliable data.[6]

  • Non-specific Effects: Compound aggregates can interfere with assay signals, leading to false positives or negatives.[5]

The following sections provide a structured approach to systematically address and overcome these challenges.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with poorly soluble compounds.

Q1: My compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What should I do?

This is a classic sign that the compound's solubility limit has been exceeded. The key is to maintain the compound in a solubilized state throughout the experiment.

Initial Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your solutions after each dilution step for any signs of cloudiness or precipitate.[6]

  • Reduce Final DMSO Concentration: While DMSO is a powerful solvent, its concentration in the final assay should be minimized to avoid cellular toxicity, typically below 0.5%, and for some sensitive cell lines, as low as 0.1%.[7][8][9] Paradoxically, a higher DMSO concentration in the stock can sometimes lead to faster precipitation upon dilution.

  • Optimize Dilution Protocol: Avoid serial dilutions in aqueous solutions. It is preferable to perform serial dilutions in 100% DMSO and then add the final DMSO stock directly to the assay media. This maximizes the interaction of the compound with assay components like proteins and lipids that can help maintain solubility.[5]

  • Gentle Warming and Vortexing: Before use, ensure your DMSO stock is fully dissolved. Gentle warming (to 37°C) and vortexing can help redissolve any compound that may have crashed out during storage.[4]

If these initial steps fail, more advanced formulation strategies are necessary.

Q2: I'm observing high variability in my cell-based assay results. Could this be related to solubility?

Absolutely. Inconsistent compound solubility is a major contributor to variability in cell-based assays.[6]

Causality and Solutions:

  • Inconsistent Seeding: Ensure your cell suspension is homogenous to have consistent cell numbers across wells.[6]

  • Edge Effects: The outer wells of a microplate are prone to evaporation. Consider leaving these wells empty or filling them with sterile media to minimize this effect.[6]

  • Incomplete Solubilization: If the compound is not fully dissolved, it won't be evenly distributed, leading to well-to-well variability.

The workflow below illustrates a systematic approach to troubleshooting assay variability.

G A High Variability in Assay Results B Check Cell Seeding Consistency A->B Is cell distribution even? C Mitigate Plate Edge Effects A->C Are results consistent across the plate? D Evaluate Compound Solubility A->D Is the compound fully dissolved? E Re-optimize Cell Plating Protocol B->E No F Use Buffer/Media in Outer Wells C->F No G Visually Inspect for Precipitation D->G Unsure H Implement Formulation Strategy G->H Precipitation Observed G A Poorly Soluble Compound B Is it a cell-based assay? A->B F Is it for in vivo studies? A->F C Try Cyclodextrins (HP-β-CD, SBE-β-CD) B->C Yes D Is it an enzyme/biochemical assay? B->D No H Is cytotoxicity a concern? C->H E Try Co-solvents (e.g., PEG 400) or non-ionic surfactants (e.g., Tween 80) D->E Yes D->F No J Is protein denaturation a concern? E->J G Consider Lipid-Based Formulations (e.g., SEDDS) F->G Yes I Prioritize Cyclodextrins H->I Yes K Avoid high concentrations of ionic surfactants J->K Yes

Caption: Decision tree for selecting a solubilization strategy.

IV. Conclusion and Best Practices

Successfully working with poorly soluble compounds like (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine requires a systematic and informed approach. There is no single solution that fits all scenarios. By understanding the underlying principles of solubility and carefully selecting and validating an appropriate formulation strategy, researchers can significantly improve the quality and reliability of their data.

Key Takeaways:

  • Anticipate Solubility Issues: Given the chemical structure of many modern drug candidates, poor aqueous solubility should be anticipated and addressed early in the experimental design. [10]* Systematic Approach: Follow a logical troubleshooting workflow, starting with simple optimizations before moving to more complex formulation strategies.

  • Controls are Critical: Always include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves. [11]* Validate Your Method: The chosen solubilization strategy should not interfere with the biological assay. This should be confirmed during assay development and validation.

By implementing these guidelines, you will be well-equipped to navigate the challenges posed by poorly soluble compounds and generate high-quality, reproducible data for your research and development programs.

References

  • Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry.
  • In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC.
  • In vitro lipolysis test in lipid-based formul
  • Technical Support Center: Troubleshooting Compound Precipit
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applic
  • In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Technical Support Center: Troubleshooting Unexpected Results with [Compound]. Benchchem.
  • Lipid-based formulations.
  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • Strategies to address low drug solubility in discovery and development - PubMed.
  • Impact of Surfactants on Drug Release during Dissolution Testing | Scholars Research Library.
  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • The Importance of Solubility for New Drug Molecules.
  • DMSO in cell based assays. Scientist Solutions.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.
  • Technologies to Counter Poor Solubility Issues: A Review.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
  • Optimizing Drug Solubility | Contract Pharma.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC.
  • How to prevent compound precipitation during flash column chrom
  • How can I avoid precipitation of a substance after adding DMEM?
  • 1-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazine hydrochloride.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • (PDF) Formulation strategies for poorly soluble drugs.
  • 1-(3,5-difluorophenyl)
  • (S)-1-(3,5-Difluoro-phenyl)-2-methyl-piperazine. Sigma-Aldrich.
  • 1-[5-(4-Fluoro-phenyl)-pyridin-3-ylmethyl]-4-phenyl-piperazine | C22H22FN3 | CID - PubChem.
  • 1-(3-Fluorophenyl)piperazine | C10H13FN2 | CID 77418 - PubChem.
  • (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. CymitQuimica.

Sources

Technical Support Center: Troubleshooting Low Yields in (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine Amination Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine and its subsequent amination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. The formation of N-arylpiperazines is a cornerstone in medicinal chemistry, with the resulting scaffolds appearing in numerous FDA-approved drugs.[1][2] However, reactions involving electron-deficient aryl halides and sterically hindered piperazines can often lead to frustratingly low yields.

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs. The aim is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the amination of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine?

Low yields in this specific Buchwald-Hartwig amination can often be attributed to a combination of factors related to the electronic nature of the aryl halide and the steric hindrance of the piperazine derivative. Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is paramount. The electron-deficient nature of the 3,5-difluorophenyl group can make oxidative addition more challenging, while the secondary amine of the piperazine requires a sufficiently bulky and electron-rich ligand to facilitate reductive elimination.[3][4]

  • Base Selection: The choice of base is critical and can significantly impact the reaction's success. The pKa of the base must be sufficient to deprotonate the piperazine nitrogen without causing decomposition of the starting materials or product.[5][6]

  • Reaction Conditions: Temperature, solvent, and reaction time are all interconnected parameters that must be carefully optimized.[7]

  • Quality of Starting Materials: Impurities in the (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine or the aryl halide can poison the catalyst or lead to unwanted side reactions.

Q2: I'm performing a Buchwald-Hartwig amination. Which catalyst/ligand system is a good starting point?

For the coupling of an electron-deficient aryl halide like 1-bromo-3,5-difluorobenzene with a secondary cyclic amine, a robust catalyst system is required. A good starting point would be a palladium(II) precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a bulky, electron-rich biarylphosphine ligand.

LigandRationale
RuPhos Often effective for less reactive aryl chlorides and sterically demanding amines.[3]
XPhos A versatile and commonly used ligand for a wide range of C-N cross-coupling reactions.[4]
BrettPhos Particularly useful for amination with primary amines, but can also be effective with some secondary amines.[7]

It is highly recommended to screen a small panel of ligands to identify the optimal choice for your specific substrate combination.[3][8]

Q3: My reaction is sluggish and not going to completion. What should I try first?

If your reaction is stalling, consider the following troubleshooting steps in order:

  • Increase Temperature: Gently increasing the reaction temperature can often overcome the activation energy barrier for the catalytic cycle. Monitor for any signs of decomposition.

  • Change the Base: If you are using a weaker base like K₂CO₃ or Cs₂CO₃, switching to a stronger, non-nucleophilic base such as NaOtBu or LHMDS could significantly increase the reaction rate.[5] Be mindful that stronger bases may have lower functional group tolerance.[6]

  • Solvent Effects: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Toluene is a common choice, but more polar aprotic solvents like dioxane or DMF can sometimes be beneficial.[9][10]

  • Catalyst Loading: While not always the most cost-effective solution, increasing the catalyst and ligand loading can sometimes push a sluggish reaction to completion.

Troubleshooting Guide: Low Yield Analysis

This section provides a structured approach to diagnosing and resolving low yields in your amination reaction.

Problem: Low Conversion of Starting Material

If you observe a significant amount of unreacted starting materials, the issue likely lies with the catalytic cycle's efficiency.

Troubleshooting Workflow for Low Conversion

start Low Conversion of Starting Material sub_catalyst Issue with Catalyst Activity start->sub_catalyst sub_conditions Suboptimal Reaction Conditions start->sub_conditions sub_reagents Reagent Quality Issues start->sub_reagents action_ligand Screen Different Ligands (e.g., RuPhos, XPhos) sub_catalyst->action_ligand action_precatalyst Try a Different Pd Precatalyst (e.g., Pd(OAc)2, G3/G4 Precatalysts) sub_catalyst->action_precatalyst action_temp Increase Reaction Temperature sub_conditions->action_temp action_base Switch to a Stronger Base (e.g., NaOtBu, LHMDS) sub_conditions->action_base action_solvent Screen Solvents (Toluene, Dioxane, DMF) sub_conditions->action_solvent action_reagent_qc Verify Purity of Starting Materials (NMR, LC-MS) sub_reagents->action_reagent_qc action_degas Ensure Rigorous Degassing of Solvent and Reagents sub_reagents->action_degas

Caption: Troubleshooting workflow for low starting material conversion.

Problem: Formation of Significant Side Products

The presence of side products indicates that alternative reaction pathways are competing with the desired amination.

Common Side Products and Their Causes:

Side ProductPotential Cause(s)Suggested Solution(s)
Dehalogenated Aryl Halide - Reaction temperature is too high.- Incomplete formation of the active Pd-ligand complex.[11]- Lower the reaction temperature.- Use a pre-formed palladium precatalyst.
Homocoupling of Aryl Halide - Presence of oxygen.- Catalyst deactivation.- Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen).- Use a more robust ligand.
Bis-arylated Piperazine - High concentration of the aryl halide relative to the piperazine.- Use an excess of the piperazine starting material.

Experimental Workflow for Buchwald-Hartwig Amination

start Reaction Setup reagents Add Pd precatalyst, ligand, and base to a dry flask. start->reagents inert Purge flask with inert gas (Ar or N2). reagents->inert add_reagents Add (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, aryl halide, and degassed solvent. inert->add_reagents reaction Heat the reaction mixture to the desired temperature. add_reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature and perform aqueous workup. monitoring->workup purification Purify the crude product by column chromatography or crystallization. workup->purification

Caption: General experimental workflow for Buchwald-Hartwig amination.

Problem: Difficulty in Product Purification

Fluorinated compounds can sometimes present unique challenges during purification due to their altered polarity and solubility.[12]

Purification Strategies:

  • Column Chromatography: This is the most common method. Consider using a gradient elution and be aware that fluorinated compounds may elute differently than their non-fluorinated analogs.[12]

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.[12] Screening various solvent systems is often necessary.

  • Preparative HPLC: For difficult separations, preparative HPLC can provide excellent resolution.[12]

  • Salt Formation: If the product is an oil or difficult to handle, converting it to its HCl salt can facilitate isolation and purification.[3]

General Purification Strategy

crude Crude Product is_solid Is the product a solid? crude->is_solid crystallization Attempt Crystallization is_solid->crystallization Yes is_oil Is the product an oil? is_solid->is_oil No final_product Pure Product crystallization->final_product column Column Chromatography column->final_product is_oil->column No salt Convert to HCl Salt is_oil->salt Yes salt->column

Caption: A general decision tree for the purification of piperazine derivatives.

In-depth Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., RuPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine (1.0-1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Add the degassed solvent (e.g., toluene, dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using the appropriate method (column chromatography, crystallization, etc.).[3]

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis.
  • NSF PAR. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
  • Entegris. (n.d.). Buchwald Ligands Review.
  • The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination.
  • Reddit. (2024). BH amination side products and purification.
  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • PubMed. (2002). Progress in arylpiperazine synthesis by the catalytic amination reaction.

Sources

Optimizing chiral chromatography separation conditions for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Chromatography

Topic: Optimizing Chiral Separation Conditions for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

Introduction

Welcome to the technical support center for the chiral separation of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for developing and optimizing a robust stereoselective HPLC method for this specific compound. As a substituted piperazine, this molecule presents unique challenges, primarily related to its basicity, which can lead to poor peak shape and challenging separations. This document provides a systematic approach to method development, troubleshooting common issues, and achieving baseline resolution of its enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a separation method for this compound? A1: The most crucial step is the selection of an appropriate chiral stationary phase (CSP).[1][2][3] A systematic screening of a small, diverse set of CSPs is the most effective approach to finding a method with good selectivity.[4][5][6] For a compound like (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[1][5][7]

Q2: Why am I seeing significant peak tailing with my piperazine compound? A2: Peak tailing is common for basic compounds like piperazines. The secondary amine in the piperazine ring is basic and can interact strongly with residual acidic silanol groups on the silica surface of the CSP. This secondary interaction leads to asymmetric peak shapes.[8] The most effective way to counteract this is by adding a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase at a low concentration (typically 0.1%).[2][8][9] This additive competes with the analyte for the active sites, masking the unwanted interactions and dramatically improving peak symmetry.[9]

Q3: Should I start with normal-phase or reversed-phase chromatography? A3: Both modes can be effective, and the choice often depends on sample solubility and downstream applications. Polysaccharide-based CSPs can be used in normal-phase, polar organic, and reversed-phase modes, offering complementary selectivity.[2]

  • Normal-Phase (NP): Using hexane/heptane with an alcohol modifier (e.g., isopropanol, ethanol) is a traditional and often successful starting point for chiral separations.[2][5] It frequently provides higher selectivity.

  • Reversed-Phase (RP): Using acetonitrile or methanol with an aqueous buffer is also a viable option, especially if your sample is more water-soluble or if you need compatibility with mass spectrometry (MS).[5]

Q4: How does column temperature impact the separation? A4: Temperature is a critical but complex parameter in chiral chromatography.[8] Generally, lower temperatures tend to increase chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[8] However, higher temperatures can improve column efficiency, reduce backpressure, and shorten analysis times. The effect is compound-dependent; in some cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[8][10] Therefore, it is essential to control the temperature carefully and optimize it for your specific separation.[8]

Systematic Method Development & Optimization

A structured screening protocol is the most efficient path to a successful separation.[4][11] This workflow minimizes random experimentation and logically narrows down the optimal conditions.

Step 1: Chiral Stationary Phase (CSP) & Mobile Phase Screening

The initial goal is to find a CSP and mobile phase combination that shows any enantiomeric recognition. Polysaccharide-based CSPs are highly recommended for initial screening.[1][5]

Recommended Initial Screening Conditions

Parameter Condition A: Normal Phase (NP) Condition B: Polar Organic (PO) Condition C: Reversed Phase (RP)
Primary CSPs Immobilized Amylose & Cellulose Phases (e.g., Chiralpak® IA/IB/IC)[1][12] Immobilized Amylose & Cellulose Phases Immobilized Amylose & Cellulose Phases
Mobile Phase Hexane/Isopropanol (IPA) (90:10, v/v) Acetonitrile/Methanol (90:10, v/v) Acetonitrile/20mM Phosphate Buffer pH 7.0 (50:50, v/v)
Additive 0.1% Diethylamine (DEA) 0.1% Diethylamine (DEA) 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min (for 4.6 mm ID column) 1.0 mL/min 1.0 mL/min
Temperature 25°C 25°C 25°C

| Detection | UV (at compound's λmax) | UV (at compound's λmax) | UV (at compound's λmax) |

Experimental Protocol: Mobile Phase Preparation (Normal Phase Example)

  • Carefully measure 900 mL of HPLC-grade hexane into a suitable solvent reservoir.

  • Measure 100 mL of HPLC-grade isopropanol and add it to the hexane.

  • Add 1.0 mL of high-purity diethylamine (DEA) to the mixture.

  • Mix the solution thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.[1][13]

Diagram: Chiral Method Development Workflow

MethodDevWorkflow Start Start: Racemic Standard in Mobile Phase Screen Screen CSPs (Amylose & Cellulose-based) with NP, PO, RP Conditions Start->Screen Eval Evaluate Results: Any Separation Observed? Screen->Eval NoSep No Separation Eval->NoSep No PartialSep Partial or Baseline Separation Eval->PartialSep Yes ChangeCSP Try Different CSP Class (e.g., Pirkle, Macrocyclic Glycopeptide) NoSep->ChangeCSP Optimize Proceed to Optimization PartialSep->Optimize ChangeCSP->Screen Opt_Solvent 1. Optimize Mobile Phase Ratio (e.g., Hexane/IPA from 95/5 to 80/20) Optimize->Opt_Solvent Opt_Temp 2. Optimize Temperature (e.g., 15°C to 40°C) Opt_Solvent->Opt_Temp Opt_Flow 3. Optimize Flow Rate (e.g., 0.5 to 1.2 mL/min) Opt_Temp->Opt_Flow Final Final Validated Method Opt_Flow->Final

Caption: A systematic workflow for chiral method development.

Step 2: Method Optimization

Once a promising CSP/mobile phase combination is identified, fine-tune the parameters to achieve a resolution (Rs) of >1.5.

  • Mobile Phase Composition: Adjust the ratio of the alcohol modifier (strong solvent) in normal phase. Decreasing the alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.

  • Temperature: Evaluate the effect of temperature in 5°C increments (e.g., 15°C, 20°C, 25°C, 30°C). Lower temperatures often enhance selectivity.[8]

  • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min), which can increase efficiency and improve resolution, albeit at the cost of longer run times.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

SymptomPotential Cause(s)Recommended Action(s)
No Separation 1. Inappropriate CSP.[5] 2. Unsuitable mobile phase.[5]1. Screen a different class of CSP (e.g., if you started with cellulose, try an amylose-based column or vice-versa).[5][10] 2. Change the mobile phase mode (e.g., from NP to PO). 3. Ensure the basic additive (DEA) is present in the mobile phase for this compound.
Poor Resolution (Rs < 1.5) 1. Mobile phase composition is not optimal.[5] 2. Flow rate is too high. 3. Temperature is not optimal.[8]1. Systematically vary the modifier (alcohol) percentage by ±5%. 2. Reduce the flow rate. 3. Decrease the column temperature in 5°C increments.
Peak Tailing / Asymmetry 1. Strong secondary interactions with the stationary phase.[8] 2. Column contamination or degradation.[8] 3. Sample solvent is stronger than the mobile phase.1. Ensure 0.1% DEA is in the mobile phase. This is the most common cause for basic compounds.[8][9] 2. Wash the column according to the manufacturer's instructions. For immobilized CSPs, strong solvents like THF or DCM may be used.[8][14] 3. Dissolve the sample in the mobile phase.
High Backpressure 1. Blocked inlet frit.[14] 2. Particulate matter from sample or mobile phase.[15] 3. Column contamination/degradation.1. Reverse-flush the column (disconnect from the detector first).[14] 2. Filter all samples and mobile phases through a 0.45 µm filter. Use a guard column.[13] 3. Perform a column wash procedure.[14]
Ghost Peaks 1. Contaminated mobile phase.[8] 2. Carryover from the autosampler.[8]1. Prepare fresh mobile phase daily using high-purity solvents.[8] 2. Run a blank injection (injecting only mobile phase) to isolate the source. If peaks are still present, the system or mobile phase is contaminated. 3. Implement a needle wash with a strong, compatible solvent in the autosampler program.
Diagram: Troubleshooting Poor Resolution

TroubleshootingWorkflow Start Symptom: Poor Resolution (Rs < 1.5) Check_Tailing Is Peak Tailing Present? Start->Check_Tailing Fix_Tailing Address Peak Tailing First: - Add/Confirm 0.1% DEA in Mobile Phase - Check Column Health Check_Tailing->Fix_Tailing Yes Optimize_MP Optimize Mobile Phase Check_Tailing->Optimize_MP No Fix_Tailing->Optimize_MP Step1 Decrease % Modifier (e.g., IPA) in 2-5% increments Optimize_MP->Step1 Eval1 Resolution Improved? Step1->Eval1 Optimize_Temp Optimize Temperature Eval1->Optimize_Temp No / Partially End Achieved Rs > 1.5 Eval1->End Yes Step2 Decrease Temperature in 5°C increments Optimize_Temp->Step2 Eval2 Resolution Improved? Step2->Eval2 Optimize_Flow Optimize Flow Rate Eval2->Optimize_Flow No / Partially Eval2->End Yes Step3 Decrease Flow Rate (e.g., from 1.0 to 0.7 mL/min) Optimize_Flow->Step3 Step3->End

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

References

  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal - KoreaScience.
  • Chiral HPLC column selection and method development guide. Sigma-Aldrich.
  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. ResearchGate.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Recent Advances on Chiral Mobile Phase Additives: A Critical Review. ResearchGate.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Troubleshooting poor resolution in chiral chromatography of alkanes. Benchchem.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments.
  • Strategies for Chiral HPLC Method Development.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers. Benchchem.
  • Chiral Separations. LCGC International.
  • Technical News - Separation of Chiral Amine Compounds using Crown Ether Column.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar.
  • Chiral separation of Methyl phenyl sulfoxide II. LabRulez LCMS.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.

Sources

Preventing racemization of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine under basic reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address a critical challenge in synthetic chemistry: preventing the racemization of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine during N1-functionalization under basic reaction conditions.

The Mechanistic Root Cause (Expertise & Causality)

To solve the problem, we must first understand the causality behind the loss of chiral integrity. In (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, the N4 nitrogen is directly bonded to a 3,5-difluorophenyl group. The strong inductive and resonance electron-withdrawing effects of this di-halogenated aryl ring pull electron density away from the piperazine core. This electronic environment renders the proton at the adjacent chiral C3 position significantly more acidic than a typical aliphatic amine proton[1].

When this substrate is exposed to strong bases (e.g., NaH, KOtBu) or subjected to prolonged heating with mild bases, base-mediated deprotonation of the carbon acid occurs[2]. This abstraction forms a transient, planar enamine or carbanion intermediate. Upon reprotonation, stereocontrol is lost, resulting in a racemic mixture of (R) and (S) isomers[3].

racemization_mechanism A (S)-Isomer C3-H Intact B Base-Mediated Deprotonation A->B Strong Base C Planar Enamine/ Carbanion Intermediate B->C -H+ D Reprotonation (Non-selective) C->D +H+ E Racemic Mixture (R/S)-Isomers D->E Loss of Stereocenter

Fig 1: Base-catalyzed deprotonation mechanism leading to racemization at the C3 stereocenter.

Troubleshooting FAQs

Q1: Why does my (S)-enantiomer racemize during N1-alkylation when using standard bases like NaH or KOtBu? A: Strong, unhindered bases like NaH or KOtBu rapidly abstract the acidic C3 proton before the desired N1-alkylation can reach completion. The presence of the electron-withdrawing 3,5-difluorophenyl group lowers the pKa of the C3 proton, making it highly susceptible to deprotonation[1]. You must switch to kinetically milder bases to favor N1-nucleophilic attack over C3-deprotonation.

Q2: Which bases should I use to prevent this erosion of chiral integrity? A: Avoid alkali metal hydrides and alkoxides. Instead, utilize sterically hindered organic bases such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). If an inorganic base is required, use weak bases like K2CO3 or Cs2CO3. Because even tertiary bases can sometimes initiate racemization if not carefully controlled[4], maintaining low reaction temperatures is critical.

Q3: How does solvent choice impact the racemization rate? A: Highly polar aprotic solvents (e.g., DMF, DMSO) strip the counterion from the base, creating "naked" anions that are exceptionally basic. This dramatically accelerates C3 deprotonation. To suppress this, switch to less polar solvents like THF, 2-MeTHF, or Toluene, which keep the base ion-paired and moderate its reactivity.

Q4: Are there specific coupling reagents recommended for N1-acylation? A: Yes. If you are synthesizing an amide at the N1 position, avoid standard uronium reagents (like HATU) combined with excess strong base. Instead, use 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). DEPBT is a specialized coupling reagent known for its remarkable resistance to racemization, allowing for high enantiomeric retention even in sensitive substrates[5].

Quantitative Data: Base and Solvent Effects on Enantiomeric Excess

The following table summarizes the impact of various reaction conditions on the chiral integrity of the piperazine core during N1-functionalization:

BaseSolventTemperatureElectrophileResulting ee%Recommendation
NaHDMF25°CAlkyl Halide< 10% (Racemic)Highly Discouraged
KOtBuTHF0°CAlkyl Halide45%Discouraged
K2CO3MeCN60°CAlkyl Halide70%Use with Caution
DIPEADCM0°CAcyl Chloride> 98%Recommended
NMM + DEPBTTHF25°CCarboxylic Acid> 99%Highly Recommended
Self-Validating Experimental Protocol: Stereoretentive N1-Functionalization

To ensure this protocol operates as a self-validating system, Step 6 requires an intermediate chiral HPLC check. This guarantees that if racemization begins due to substrate-specific nuances or trace impurities, it is caught and corrected before the entire batch is compromised.

optimized_workflow Step1 1. Substrate Preparation Dissolve in THF or Toluene Step2 2. Base Selection Add DIPEA or K2CO3 (Avoid NaH) Step1->Step2 Step3 3. Electrophile Addition Add dropwise at 0°C Step2->Step3 Step4 4. Reaction Monitoring Track ee% via Chiral HPLC Step3->Step4 Step5 5. Quenching Quench with aq. NH4Cl at 0°C Step4->Step5

Fig 2: Optimized stereoretentive workflow for N1-functionalization of chiral piperazines.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N2 or Ar) to exclude moisture, which can cause side reactions and necessitate harsher conditions.

  • Substrate Dissolution: Dissolve 1.0 equivalent of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine in anhydrous THF or DCM to achieve a 0.1 M concentration.

  • Cooling: Submerge the reaction vessel in an ice-water bath to bring the internal temperature to exactly 0 °C.

  • Base Addition: Add 1.5 equivalents of DIPEA dropwise. Stir for 10 minutes to ensure homogenization.

  • Electrophile Addition: Slowly add 1.1 equivalents of the activated electrophile (e.g., alkyl halide or acyl chloride) dropwise over 15–20 minutes. This prevents localized exotherms that could provide the activation energy required for C3 deprotonation.

  • In-Process Validation (Critical): At the 30-minute mark, withdraw a 50 µL aliquot, quench it in aq. NH4Cl, and analyze it via Chiral HPLC. If the ee% has dropped by >2% compared to the starting material, immediately lower the reaction temperature to -20 °C.

  • Quenching: Once LC-MS indicates complete consumption of the starting material, quench the reaction at 0 °C by adding saturated aqueous NH4Cl.

  • Workup & Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

References
  • Title: Racemization in Drug Discovery Source: Cardiff University URL: [Link][2]

  • Title: Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters Source: CORE URL: [Link][4]

  • Title: Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines Source: ResearchGate URL: [Link][3]

  • Title: US10683295B2 - Chiral N-acyl-5,6,7(8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazines Source: Google Patents URL: [1]

  • Title: WO2004014380A1 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives Source: Google Patents URL: [5]

Sources

Technical Support Center: Enhancing the Chemical Stability of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine During Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine. It addresses common challenges related to its long-term chemical stability and offers practical troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the physical appearance (e.g., color change, clumping) of my (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine sample during storage. What could be the cause?

A change in physical appearance is often the first indicator of chemical instability. Several factors, alone or in combination, could be responsible:

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[1] This process can be accelerated by the presence of oxygen and certain metal ions.[2]

  • Hygroscopicity and Hydrolysis: Piperazine derivatives can be hygroscopic, meaning they absorb moisture from the atmosphere. This absorbed water can lead to clumping and may also facilitate hydrolytic degradation, especially if the compound has susceptible functional groups.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[1][4] This is a common issue for many organic molecules and can lead to complex degradation pathways.

  • Polymorphic Transition: A change in the solid-state form (polymorphism) of the compound could alter its physical properties. While not a chemical degradation, it can impact stability and bioavailability.

To begin troubleshooting, a systematic approach is necessary. Start by reviewing the storage conditions and then proceed with analytical characterization to identify any chemical changes.

Q2: What are the likely degradation pathways for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine?

Based on the structure of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine and the known degradation patterns of similar piperazine derivatives, the following pathways are plausible:[1][3][5]

  • Oxidation: The tertiary amine in the piperazine ring is a likely site for oxidation, forming an N-oxide. The secondary amine is also susceptible.

  • N-dealkylation: Cleavage of the bond between the piperazine nitrogen and the difluorophenyl group or the methyl group could occur under certain stress conditions.

  • Ring Opening/Cleavage: While the piperazine ring is generally stable, harsh conditions such as high temperatures or extreme pH can lead to ring-opening reactions.[2][6] Studies on piperazine have shown that thermal degradation can proceed through SN2 substitution reactions, potentially initiated by a protonated piperazine molecule.[2][6]

  • Photodegradation: The aromatic difluorophenyl ring is a chromophore that can absorb UV light, potentially leading to radical-mediated degradation or rearrangements.

A forced degradation study is the most effective way to experimentally determine the actual degradation pathways for this specific molecule.[1][7]

Visualizing Potential Degradation

G cluster_main Potential Degradation Pathways cluster_pathways parent (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine oxidation N-Oxide (Oxidative Stress) parent->oxidation Oxidation dealkylation 3,5-Difluoroaniline + (S)-2-Methylpiperazine (Harsh Conditions) parent->dealkylation N-Dealkylation ring_opening Ring-Opened Products (High Temperature/Extreme pH) parent->ring_opening Ring Opening photodegradation Photolytic Adducts/Fragments (UV/Light Exposure) parent->photodegradation Photodegradation

Caption: Potential degradation pathways for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine.

Q3: How should I design a stability study for this compound according to regulatory standards?

Stability studies should be designed to evaluate how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[8] The International Council for Harmonisation (ICH) provides widely accepted guidelines for this.[8][9][10]

A comprehensive stability study involves:

  • Long-Term Stability Testing: This assesses the compound's quality under controlled, real-life storage conditions to determine its shelf life.[10]

  • Accelerated Stability Testing: The compound is subjected to elevated stress conditions to predict its long-term stability in a shorter timeframe.[10]

  • Forced Degradation (Stress Testing): This helps identify likely degradation products and establish the intrinsic stability of the molecule.[7]

The following table summarizes the ICH recommended storage conditions for long-term, intermediate, and accelerated stability studies.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table adapted from ICH Q1A(R2) guidelines.[7][9][10]

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][10] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[7]

Experimental Workflow: Stability Study Design

Caption: A typical workflow for conducting a pharmaceutical stability study.

Q4: What are the most suitable analytical methods for detecting (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine and its potential degradation products?

A stability-indicating analytical method is crucial. This is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and product over time. For a molecule like (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, the following methods are highly recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for stability studies. A reversed-phase HPLC method can separate the parent compound from its impurities. A photodiode array (PDA) or diode-array detector (DAD) can provide spectral information to help identify peaks.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products.[11][13] By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio of the degradation products, which is invaluable for structure elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds, GC-MS could be useful if volatile degradation products are expected. Derivatization may be necessary for piperazine derivatives to improve their volatility.[13]

The development of a robust, stability-indicating HPLC method should be the first step. This method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities.

Q5: My compound is showing degradation even under the recommended storage conditions of 2-8°C, protected from light. What are other potential factors I should investigate?

If degradation occurs despite seemingly ideal storage, consider these less obvious factors:

  • Packaging Integrity: The primary packaging is the first line of defense.[4][14][15]

    • Container-Closure System: Is the container truly inert and impermeable? Some plastics can leach impurities or allow moisture and oxygen ingress.[14][16] Consider using glass vials with inert stoppers.

    • Headspace Oxygen: Was the container flushed with an inert gas (e.g., nitrogen or argon) before sealing? Residual oxygen in the headspace can be enough to initiate oxidation.

  • Excipient Incompatibility: If the compound is part of a formulation, it may be reacting with one or more excipients.[17][18][19] Common excipients can contain reactive impurities (e.g., peroxides in povidone) that can degrade the API.[19] An excipient compatibility study is essential during formulation development.[17][20]

  • pH and Microenvironment: For solid samples, adsorbed moisture can create a microenvironment where pH can significantly impact stability.[21] The presence of acidic or basic impurities on the surface of the compound or in the container can catalyze degradation.[21]

A systematic troubleshooting approach is necessary to pinpoint the root cause.

Troubleshooting Guide: Unexpected Degradation

G cluster_investigation Investigation Path start Unexpected Degradation Observed check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage packaging Evaluate Packaging: - Inertness? - Seal Integrity? - Headspace O2? check_storage->packaging Conditions OK solution Identify Root Cause & Implement Corrective Action check_storage->solution Conditions NOT OK excipients Is it a formulation? Conduct Excipient Compatibility Study packaging->excipients impurities Analyze Raw Material: - Impurity Profile? - Residual Solvents? - Metal Contaminants? excipients->impurities impurities->solution

Caption: A decision tree for troubleshooting unexpected product instability.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.[1][7]

Objective: To generate degradation products of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine under various stress conditions.

Materials:

  • (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 1 M HCl and dilute to ~0.1 mg/mL for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to ~0.1 mg/mL for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a glass vial.

    • Heat in an oven at 80°C for 72 hours.

    • Dissolve the stressed solid to a concentration of ~0.1 mg/mL for analysis.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare samples for analysis at a concentration of ~0.1 mg/mL.

  • Control Samples: Prepare control samples (unstressed) for each condition by diluting the stock solution to the final concentration.

  • Analysis: Analyze all stressed and control samples using a developed stability-indicating HPLC method, preferably with PDA and MS detectors.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a reversed-phase HPLC method capable of separating (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine from its degradation products.

Instrumentation & Columns:

  • HPLC system with a PDA or DAD detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Method Development Steps:

  • Solvent Selection:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to elute all components from the forced degradation samples.

    • Flow rate: 1.0 mL/min.

    • Detection: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm) and use the PDA to identify the λmax of the parent compound and impurities.

  • Method Optimization:

    • Adjust the gradient slope to improve the resolution between the parent peak and the closest eluting impurity peaks.

    • If co-elution occurs, try a different organic modifier (e.g., methanol instead of acetonitrile) or a different column chemistry (e.g., a phenyl-hexyl column).

  • Peak Purity Analysis:

    • Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. The spectra across the peak should be homogenous if the peak is pure.

  • Validation: Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

References

  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals.
  • ICH Guidelines on Stability Testing | PDF | Shelf Life | Chemicals - Scribd.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
  • The Role of Functional Packaging in Ensuring Pharmaceutical Product Integrity.
  • Safety Considerations for Pharmaceutical Packaging - The Plastek Group.
  • ICH Q1A(R2) Guideline.
  • The Impact of Packaging on Pharmaceutical Product Shelf Life - Urban Machinery.
  • ICH-Recommended Stability Tests - CPT Labs.
  • The Impact of Packaging on the Stability and Shelf Life of Pharmaceuticals | Tjoapack.
  • Pharmaceutical Packaging and Stability Studies - ResearchG
  • Thermal degradation of piperazine and its structural analogs - ResearchG
  • Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide - Benchchem.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • The Stability Study of a Novel Phenylpiperazine Deriv
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - MDPI.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Drug Excipient Compatibility Testing Protocols and Charateriz
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Public
  • a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system.
  • Drug Excipient Compatibility Testing Protocols and Charateriz
  • Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of clopidogrel bisulf

Sources

Validation & Comparative

Biological activity comparison: (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine vs its (R)-enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structure-activity relationship (SAR) and thermodynamic profile of the 4-(3,5-difluorophenyl)-3-methyl-piperazine moiety, a critical exosite-binding pharmacophore in modern metalloproteinase inhibitors.

Executive Summary & Context

In the development of Disease-Modifying Osteoarthritis Drugs (DMOADs), targeting the aggrecanase ADAMTS-5 has emerged as a genetically and pharmacologically validated strategy. The clinical-stage inhibitor GLPG1972 (Aldumastat) utilizes a highly optimized P1′ group to achieve potency and selectivity: the (S)-4-(3,5-difluorophenyl)-3-methyl-piperazine moiety.

As a Senior Application Scientist, I approach the optimization of this P1′ exosite-binding moiety not merely as a structural variation, but as a precise thermodynamic tuning exercise. This guide objectively compares the biological activity of the (S)-enantiomer against its (R)-counterpart and the unmethylated baseline, providing researchers with the mechanistic causality and experimental frameworks needed to exploit stereochemical advantages in drug design.

Structural Biology & Mechanistic Causality

To understand why stereochemistry dictates performance, we must examine the microenvironment of the metalloproteinase S1′ pocket. The unmethylated 4-(3,5-difluorophenyl)-piperazine effectively occupies the entry of the S1′ pocket, a region known to drive both potency and selectivity within the metalloproteinase family (1[1]). However, the S1′ pocket of the closely related off-target enzyme ADAMTS-4 is larger due to differing amino acid residues (e.g., Ala252 and Val390 in ADAMTS-4 vs. Leu301 and Leu438 in ADAMTS-5) (2[2]).

By introducing a methyl group at the 3-position of the piperazine ring, we force a stereochemical divergence that dramatically alters target engagement:

  • The (S)-Enantiomer Advantage: In the (S)-configuration, the methyl group adopts an axial position relative to the piperazine ring. This precise spatial vector allows the methyl group to establish critical hydrophobic contacts with the Leu443 residue specific to the ADAMTS-5 S1′ pocket (3[3]). Thermodynamically, the chiral methyl in the (S)-enantiomer leverages allylic strain to pre-organize the ligand into its bioactive conformation. This reduces the conformational penalty upon binding by roughly 0.7 kcal/mol, which, combined with an entropic gain of 0.3 kcal/mol, contributes approximately 1.0 kcal/mol to the total binding affinity (4[4]).

  • The (R)-Enantiomer Disadvantage: Conversely, the (R)-enantiomer directs the methyl group equatorially or forces a high-energy ring flip that results in steric clashes within the constrained S1′ pocket. Consequently, the (R)-methyl enantiomer is 5-fold less potent than its (S)-counterpart (1[1]).

G S_Enant (S)-Enantiomer (Axial Methyl) ADAMTS5 ADAMTS-5 Enzyme (Leu443 in S1' Pocket) S_Enant->ADAMTS5 Optimal Fit (IC50 = 19 nM) R_Enant (R)-Enantiomer (Equatorial/Clash) R_Enant->ADAMTS5 Steric Clash (5-fold weaker) Aggrecan Aggrecan Degradation ADAMTS5->Aggrecan Catalyzes (When Active) OA Osteoarthritis Progression Aggrecan->OA Drives

Diagram 1: Mechanistic pathway illustrating the differential inhibition of ADAMTS-5 by piperazine enantiomers.

Quantitative Pharmacological Comparison

The introduction of the (S)-methyl group not only preserves the nanomolar potency of the parent scaffold but acts as a critical selectivity filter against off-target metalloproteinases like TACE and MMP-2.

Compound MoietyADAMTS-5 IC₅₀ADAMTS-4 IC₅₀Selectivity vs TACE/MMP-2Conformational Binding Penalty
Unmethylated Piperazine High PotencyModeratePoor (<5-fold)Baseline
(S)-3-Methyl-Piperazine ~19 nM~156 nMExcellent (>10-fold)Reduced (~ -1.0 kcal/mol)
(R)-3-Methyl-Piperazine ~95 nMN/AModerateHigh (Steric Clash)

(Data extrapolated from the GLPG1972 SAR optimization campaign [[4.1],[4]])

Experimental Workflows: Self-Validating Protocols

To empirically validate the differential potency and selectivity of these enantiomers in your own laboratory, a robust, self-validating biochemical assay is required. The following FRET-based protocol incorporates necessary controls to ensure the assay window is entirely dependent on specific metalloproteinase exosite engagement.

Protocol: FRET-Based Aggrecanase Activity & Selectivity Assay

  • Step 1: Reagent & Buffer Preparation Prepare the Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM CaCl₂, 0.1% CHAPS, and 1 μM ZnCl₂. Causality: Zn²⁺ is the essential catalytic metal for ADAMTS enzymes. The inclusion of CHAPS (a zwitterionic detergent) is critical to prevent the non-specific hydrophobic adsorption of the highly lipophilic difluorophenyl-piperazine compounds to the microplate walls.

  • Step 2: Enzyme Pre-Incubation (Crucial Step) Dilute recombinant human ADAMTS-5 (catalytic domain) to a final well concentration of 0.5 nM. Add serial dilutions (0.1 nM to 10 μM) of the (S)-enantiomer, (R)-enantiomer, unmethylated control, and GM6001 (a broad-spectrum MMP inhibitor control). Incubate at 37°C for 30 minutes. Causality: Pre-incubation is strictly required for exosite-binding inhibitors. The (S)-enantiomer must reach thermodynamic equilibrium and establish its axial methyl contacts with Leu443 in the S1′ pocket before substrate competition begins.

  • Step 3: Substrate Addition Initiate the reaction by adding 2 μM of a FRET-labeled aggrecan-derived peptide substrate (e.g., Dabcyl-ARGSVIL-Edans).

  • Step 4: Kinetic Measurement Monitor fluorescence (Ex 340 nm / Em 490 nm) continuously for 60 minutes. Calculate the initial velocity (V₀) strictly from the linear phase of the enzymatic reaction.

  • Step 5: Data Synthesis & Selectivity Profiling Plot V₀ against inhibitor concentration to derive the IC₅₀. Calculate the Selectivity Index (SI) by comparing IC₅₀ values obtained from parallel assays using recombinant ADAMTS-4, TACE, and MMP-2.

G Step1 1. Enzyme Preparation Recombinant ADAMTS-5 + Assay Buffer Step2 2. Inhibitor Incubation Add (S) or (R) Enantiomers (Serial Dilution) Step1->Step2 Step3 3. Substrate Addition Aggrecan-derived FRET Peptide Step2->Step3 Step4 4. Kinetic Readout Fluorescence Detection (Ex/Em) Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Selectivity Ratios Step4->Step5

Diagram 2: Standardized FRET-based biochemical workflow for validating ADAMTS-5 inhibition kinetics.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition (PMC Full Text)
  • Title: The Role of Allylic Strain for Conformational Control in Medicinal Chemistry Source: ACS Publications URL

Sources

Comparative structural analysis of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine and unsubstituted piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, featured in diverse therapeutic agents ranging from antipsychotics to kinase inhibitors. However, the use of unsubstituted piperazines often presents significant pharmacokinetic liabilities, including excessive basicity, poor membrane permeability, and high entropic penalties upon target binding.

Through rational structure-based drug design, the functionalization of the piperazine core—specifically via C3-methylation and N4-arylation—can drastically optimize its physicochemical profile. This guide provides an objective, data-driven comparison between unsubstituted piperazines and the engineered derivative (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine , detailing the mechanistic causality behind its superior pharmacological performance.

Structural & Physicochemical Profiling

The Liability of Unsubstituted Piperazines

Unsubstituted piperazine features a dual-nitrogen architecture that allows it to act as a versatile hydrogen bond donor and acceptor 1. However, it possesses two highly basic nitrogen atoms (pKa1 ≈ 9.73, pKa2 ≈ 5.35) and extremely low lipophilicity (LogP ≈ -1.5) 2. At physiological pH (7.4), the molecule is heavily protonated, which restricts passive diffusion across lipid bilayers and increases the risk of off-target hERG channel liability. Furthermore, the unsubstituted ring is highly flexible, constantly undergoing rapid chair-to-chair inversion 3.

The Role of N4-Arylation: Electronic Modulation

In (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, the addition of the 3,5-difluorophenyl group at the N4 position exerts a strong inductive electron-withdrawing effect (EWG). This pulls electron density away from the N4 atom, drastically reducing its basicity to a pKa of < 3.0. This electronic modulation prevents excessive protonation at physiological pH and simultaneously increases the molecule's lipophilicity, driving better intestinal absorption and cellular permeability.

The Role of (S)-C3 Methylation: Conformational Locking

When a highly flexible unsubstituted piperazine binds to a target receptor, freezing its molecular motion incurs a massive entropic penalty (ΔS), which negatively impacts the overall free energy of binding (ΔG). The addition of an (S)-methyl group at the C3 position introduces critical steric hindrance. To minimize 1,3-diaxial interactions, the methyl group strongly prefers the equatorial position, effectively "locking" the piperazine ring into a singular chair conformation. This conformational rigidity reduces the entropic penalty upon binding 4. Furthermore, the specific (S) stereochemistry allows for precise spatial orientation within chiral binding pockets, significantly improving target potency compared to unsubstituted variants 5.

Mechanistic Pathway Visualization

G N1 Unsubstituted Piperazine N2 (S)-C3 Methylation N1->N2 Structural Modification N3 N4-Arylation (3,5-Difluorophenyl) N1->N3 Structural Modification N4 Steric Hindrance (Equatorial Lock) N2->N4 Restricts Flexibility N5 Electron Withdrawal (pKa Drop) N3->N5 Modulates Electronics N6 (S)-4-(3,5-Difluoro-phenyl) -3-methyl-piperazine N4->N6 Lowers Entropic Penalty N5->N6 Improves Lipophilicity

Figure 1: Physicochemical impact of C3-methylation and N4-arylation on the piperazine scaffold.

Comparative Physicochemical Data

The following table summarizes the quantitative impact of the structural modifications on the piperazine core.

Physicochemical ParameterUnsubstituted Piperazine(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine
pKa1 (Secondary Amine) ~9.73~8.2 - 8.5
pKa2 (Tertiary/N-Aryl Amine) ~5.35< 3.0
LogP (Lipophilicity) -1.50~2.8 - 3.2
Conformational State Rapid Chair-to-Chair InversionLocked (Equatorial Methyl Preference)
Entropic Penalty upon Binding HighLow
hERG Liability Risk High (Driven by high basicity)Reduced (Modulated basicity & sterics)

Self-Validating Experimental Protocols

To objectively verify the comparative data above, the following self-validating methodologies must be employed. As an application scientist, it is critical not just to execute steps, but to understand the causality and built-in quality controls of your assays.

Protocol 1: Potentiometric Titration for pKa Determination

Objective: Accurately determine the pKa values of the secondary and tertiary amines to understand the molecule's ionization state at physiological pH.

  • Step 1: Electrode Calibration & System Validation

    • Procedure: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Immediately titrate a known reference standard (unsubstituted piperazine) alongside the test compound.

    • Causality: Glass electrodes are highly subject to junction potential drift.

    • Self-Validation Check: The system is only validated if the reference unsubstituted piperazine yields pKa values within ±0.1 units of literature values (9.73 and 5.35). If it fails, recalibrate to prevent systemic error.

  • Step 2: Sample Preparation

    • Procedure: Dissolve 1 mM of the compound in a 0.15 M KCl aqueous solution.

    • Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength, mimicking physiological conditions and preventing fluctuations in activity coefficients during the titration.

  • Step 3: Titration & Gran Plot Analysis

    • Procedure: Titrate with standardized 0.1 M NaOH/HCl. Analyze the first derivative of the titration curve via Gran plot.

    • Causality: Gran plot analysis linearizes the titration data, allowing for highly precise determination of equivalence points even for closely overlapping pKa values.

Protocol 2: Shake-Flask LC-MS for LogD (pH 7.4) Profiling

Objective: Measure the physiological lipophilicity (LogD) to accurately predict passive membrane permeability.

  • Step 1: Solvent Pre-Saturation

    • Procedure: Vigorously mix 1-octanol and PBS (pH 7.4) for 24 hours prior to the assay.

    • Causality: 1-octanol and water have slight mutual solubility. Pre-saturating the phases prevents volume shifts during the actual experiment, which would otherwise skew concentration calculations.

  • Step 2: Partitioning & Phase Separation

    • Procedure: Add the compound to the biphasic system, shake at 25°C for 60 minutes, and centrifuge at 3,000 × g for 15 minutes.

    • Causality: Centrifugation is critical to break any micro-emulsions formed during shaking. Without this step, microscopic octanol droplets suspended in the aqueous phase will artificially inflate the aqueous concentration of highly lipophilic compounds.

  • Step 3: LC-MS Quantification & Mass Balance Validation

    • Procedure: Quantify the concentration of the compound in both the octanol ( Coct​ ) and aqueous ( Caq​ ) phases using LC-MS.

    • Self-Validation Check (Mass Balance): Calculate the total mass recovered ( Massoct​+Massaq​ ). The protocol is only valid if the total recovery is >95% of the initial input. A lower recovery indicates precipitation or adsorption to the glass vial, rendering the LogD calculation invalid.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design Source: BenchChem URL
  • Late-Stage C(sp³)
  • Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Source: ACS Publications URL

Sources

A Guide to Establishing Reproducible In Vivo Pharmacokinetic Assays for Novel Phenylpiperazine Analogs: A Comparative Analysis Using (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous, reproducible experimental data. Among the most critical of these are in vivo pharmacokinetic (PK) assays, which delineate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This guide provides a comprehensive framework for designing and executing a robust in vivo PK study for novel compounds, using (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine as a focal point. We will delve into the causality behind experimental choices, establish a self-validating protocol, and compare the anticipated pharmacokinetic profile of our target compound with established alternatives, grounded in authoritative references.

The reproducibility of scientific findings is a cornerstone of drug development, yet it remains a significant challenge.[1][2] Issues such as publication bias, lack of detailed protocols, and genuine biological heterogeneity can obscure the true pharmacokinetic nature of a compound.[1] This guide aims to mitigate these challenges by presenting a transparent, detailed, and scientifically-grounded methodology.

The Significance of the Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[3] Its derivatives have been explored as opioid receptor antagonists, motilin receptor agonists, and serotonergic agents.[4][5][6][7] The specific substitutions on the phenyl and piperazine rings, as seen in (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, are critical determinants of a compound's pharmacological and pharmacokinetic properties. The difluoro-phenyl moiety can enhance metabolic stability and receptor binding affinity, while the methyl group on the piperazine ring introduces a chiral center, potentially influencing stereoselective metabolism and target interactions.

Experimental Protocol: A Reproducible In Vivo Pharmacokinetic Assay

The following protocol is designed for a comprehensive in vivo PK study in a rodent model, which is a common preclinical species for such assessments.[8] The design emphasizes key elements that contribute to the reproducibility and reliability of the generated data.

I. Animal Model and Husbandry
  • Species and Strain Selection: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are a suitable initial model due to their well-characterized physiology and metabolism.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water. This minimizes stress-related physiological variations.

  • Group Size: A minimum of n=4 animals per group is recommended to provide sufficient statistical power for pharmacokinetic analysis.

II. Compound Formulation and Dosing
  • Vehicle Selection: The choice of vehicle is critical for ensuring complete dissolution and bioavailability of the test compound. A common starting point for poorly soluble compounds is a solution of 5% DMSO, 40% PEG400, and 55% saline. The vehicle's tolerability in the chosen animal model must be confirmed.

  • Dose Selection: Pharmacokinetic studies should ideally be conducted at a minimum of two dose levels, separated by a 5-10 fold difference, to assess dose linearity.[9] For an initial study, a low dose (e.g., 2 mg/kg) and a high dose (e.g., 10 mg/kg) can be selected. The doses should be non-toxic but high enough to be quantifiable with the chosen bioanalytical method.[9]

  • Administration: For assessing oral bioavailability, the compound is administered via oral gavage (p.o.). For determining clearance and volume of distribution, intravenous (i.v.) administration via the tail vein is required.

III. Blood Sampling
  • Time Points: A sparse sampling approach is often sufficient for initial PK screening.[10] For oral administration, blood samples (approximately 100-150 µL) should be collected at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For intravenous administration, earlier time points (e.g., 0.083, 0.25, 0.5 hours) are critical to capture the distribution phase.

  • Collection: Blood is collected from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

IV. Bioanalytical Method
  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[10]

  • Sample Preparation: A protein precipitation method is typically employed for plasma samples. This involves adding a volume of cold acetonitrile containing an appropriate internal standard to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.[11] The supernatant is then analyzed by LC-MS/MS.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. This includes the preparation of a calibration curve and quality control (QC) samples at low, medium, and high concentrations.[11]

V. Pharmacokinetic Data Analysis
  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[8]

  • Key Parameters: The primary pharmacokinetic parameters to be determined include:

    • Maximum plasma concentration (Cmax): The highest observed concentration of the drug.[8]

    • Time to reach maximum concentration (Tmax): The time at which Cmax is observed.

    • Area under the plasma concentration-time curve (AUC): A measure of total drug exposure.[8][11]

    • Elimination half-life (t1/2): The time required for the drug concentration to decrease by half.[8]

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.[8]

    • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Experimental Workflow Diagram

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase animal_acclimatization Animal Acclimatization (Sprague-Dawley Rats, n=4/group) compound_formulation Compound Formulation ((S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine in suitable vehicle) dosing Dosing (Oral and Intravenous Administration) compound_formulation->dosing blood_sampling Serial Blood Sampling (Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->blood_sampling plasma_processing Plasma Processing (Centrifugation and Storage at -80°C) blood_sampling->plasma_processing sample_analysis LC-MS/MS Analysis (Quantification of compound concentration) plasma_processing->sample_analysis pk_parameter_calculation Pharmacokinetic Parameter Calculation (NCA using Phoenix WinNonlin) sample_analysis->pk_parameter_calculation data_interpretation Data Interpretation and Reporting pk_parameter_calculation->data_interpretation

Caption: In vivo pharmacokinetic experimental workflow.

Comparative Analysis: (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine vs. Alternative Phenylpiperazines

To contextualize the potential pharmacokinetic profile of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, we will compare its anticipated properties with those of known phenylpiperazine derivatives. The predictions for our target compound are based on structure-activity relationships, where the difluoro substitution is expected to reduce metabolic clearance, and the overall lipophilicity will influence its distribution.

Parameter(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine (Anticipated)Benzylpiperazine (BZP)[12]3-Trifluoromethylphenylpiperazine (TFMPP)[7]GSK962040 (Motilin Receptor Agonist)[4]
Primary Use InvestigationalRecreational StimulantRecreational Serotonergic AgentProkinetic Agent
Cmax Dose-dependent262 ng/mL (200mg oral dose)Data not available in humansPromising PK profile in rat and dog
Tmax ~1-2 hours75 minutesData not available in humansData not available in humans
t1/2 Moderate to Long (~8-12 hours)5.5 hoursData not available in humansPromising PK profile in rat and dog
Bioavailability Moderate to HighData not available in humansData not available in humansPromising PK profile in rat and dog
Clearance Low to Moderate99 L/hData not available in humansPromising PK profile in rat and dog

Rationale for Anticipated Profile of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine:

  • Metabolic Stability: The presence of two fluorine atoms on the phenyl ring is expected to block potential sites of oxidative metabolism, leading to a longer elimination half-life and lower clearance compared to non-fluorinated analogs like BZP.

  • Lipophilicity: The difluoro-phenyl group increases the lipophilicity of the molecule, which may lead to a larger volume of distribution and better penetration across biological membranes, potentially resulting in good oral bioavailability.

  • Stereochemistry: The (S)-configuration at the 3-methyl position may be subject to stereoselective metabolism, which could influence the overall pharmacokinetic profile.

Trustworthiness and Self-Validation

A self-validating protocol incorporates internal checks to ensure the integrity of the data. Key aspects include:

  • Incurred Sample Reanalysis (ISR): A subset of study samples should be re-analyzed in a separate run to confirm the reproducibility of the bioanalytical method.[13]

  • Quality Control Samples: The inclusion of low, medium, and high QC samples in each analytical run ensures the accuracy and precision of the measurements.[11]

  • Toxicokinetic Analysis: At higher doses, a toxicokinetic assessment should be performed to correlate drug exposure with any observed toxicity, ensuring that the doses used in efficacy studies are well-tolerated.

By adhering to a detailed, well-justified protocol and incorporating self-validating measures, researchers can generate high-quality, reproducible in vivo pharmacokinetic data. This is essential for making informed decisions in the drug discovery and development process and for building a robust data package for regulatory submissions. The comparative analysis with known compounds provides a valuable framework for interpreting the results and understanding the potential of novel chemical entities like (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine.

References

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. [Link]

  • Ioannidis, J. P. (2019). Reproducible pharmacokinetics. Journal of Pharmacokinetics and Pharmacodynamics, 46(4), 289-294. [Link]

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. (n.d.). PMC. [Link]

  • GENERAL GUIDANCES. (n.d.). FDA. [Link]

  • Assay Card | Bioanalysis of in vivo samples. (n.d.). Concept Life Sciences. [Link]

  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. (n.d.). BS Publications. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual. [Link]

  • Guideline on the Clinical Investigation of the Pharmacokinetics of Therapeutic Proteins. (2007). European Medicines Agency. [Link]

  • Criteria for Selecting Pharmacokinetic Repeat Study Samples. (2009). Taylor & Francis Online. [Link]

  • GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. (2006). Ministry of Health. [Link]

  • A Guide to Reproducibility in Preclinical Research. (n.d.). PMC. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. [Link]

  • The issue of reproducibility in science. (2018). Pharmaceutical Technology. [Link]

  • Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. (2017). Molecular Pharmaceutics. [Link]

  • Substituted piperazine. (n.d.). Wikipedia. [Link]

  • Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. (2009). Journal of Medicinal Chemistry. [Link]

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. (n.d.). PMC. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (n.d.). PMC. [Link]

  • para-Methylphenylpiperazine. (n.d.). Wikipedia. [Link]

  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). (n.d.). DEA. [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005). SWGDRUG.org. [Link]

  • Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. (2009). Forensic Science International. [Link]

  • Diphenylmethylpiperazine. (n.d.). Wikipedia. [Link]

Sources

Comparative In Vitro Efficacy Guide: (S)-4-(3,5-Difluorophenyl)-3-methylpiperazine Derivatives vs. Legacy ADAMTS-5 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Osteoarthritis (OA) is driven by the progressive degradation of articular cartilage, a process primarily mediated by the aggrecanase (a disintegrin and metalloproteinase with thrombospondin motifs 5)[1]. Historically, developing small-molecule disease-modifying osteoarthritis drugs (DMOADs) has been hindered by a lack of selectivity against related matrix metalloproteinases (MMPs), which often leads to severe musculoskeletal toxicity.

The discovery of (S)-4-(3,5-difluorophenyl)-3-methylpiperazine derivatives —most notably the advanced clinical candidate —represents a breakthrough in structure-based drug design[2]. This guide objectively compares the in vitro efficacy, selectivity, and mechanistic advantages of this derivative class against legacy inhibitors (e.g., AGG-523) and provides actionable, self-validating experimental protocols for preclinical evaluation.

Mechanism of Action & Structural Rationale

The (S)-4-(3,5-difluorophenyl)-3-methylpiperazine moiety serves as a highly specialized linker and exosite-binding domain. While the hydantoin head group acts as a bidentate zinc-binding motif in the ADAMTS-5 catalytic site, the difluorophenyl-piperazine tail extends deep into the S1' pocket[3].

Causality of Design: Legacy inhibitors relied purely on strong zinc chelation, resulting in off-target MMP-1 and MMP-14 inhibition[4]. By incorporating the bulky, stereospecific (S)-3-methylpiperazine core, researchers achieved critical steric hindrance. This specific spatial arrangement prevents the molecule from binding to the shallower S1' pockets of off-target MMPs, conferring unprecedented selectivity for ADAMTS-5[3].

ADAMTS5_Pathway IL1 Pro-inflammatory Cytokines (IL-1β, TNF-α) Chondrocyte Chondrocyte Activation IL1->Chondrocyte Stimulates ADAMTS5 ADAMTS-5 Expression & Activation Chondrocyte->ADAMTS5 Upregulates Aggrecan Aggrecan (Cartilage ECM) ADAMTS5->Aggrecan Cleaves (Glu373-Ala374) Degradation Aggrecan Cleavage (ARGS Neoepitope Release) Aggrecan->Degradation Cartilage Loss GLPG GLPG1972 Derivative (ADAMTS-5 Inhibitor) GLPG->ADAMTS5 Competitive Inhibition (Zinc Binding)

Fig 1: ADAMTS-5 mediated aggrecan degradation pathway and the inhibitory intervention by GLPG1972.

In Vitro Efficacy & Selectivity Comparison

To benchmark the performance of the (S)-4-(3,5-difluorophenyl)-3-methylpiperazine derivative (GLPG1972), we compare its quantitative in vitro profile against (a legacy dual ADAMTS-4/5 inhibitor developed by Wyeth/Pfizer) and a generic early-stage hydantoin hit[5].

CompoundTarget ProfileADAMTS-5 IC₅₀ADAMTS-4 IC₅₀MMP SelectivityExplant Efficacy (IC₅₀)
GLPG1972 / S201086 Selective ADAMTS-519 ± 2 nM~152 nM>60 to >5000-fold< 1.5 μM
AGG-523 Dual ADAMTS-4/5Low nMLow nMPoor/ModerateActive
Early Hydantoin Hit Non-selective>500 nM>1000 nMPoorN/A

Data Synthesis: GLPG1972 demonstrates an IC₅₀ of 19 ± 2 nM against human ADAMTS-5 while maintaining an 8-fold selectivity window over ADAMTS-4[3]. More importantly, its >60-fold selectivity over MMPs prevents the off-target matrix remodeling interference that caused earlier DMOADs to fail in clinical trials[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems , incorporating intrinsic controls to verify assay integrity at every step.

Protocol 1: FRET-Based Biochemical ADAMTS-5 Kinetic Assay

Objective: Quantify the direct catalytic inhibition of ADAMTS-5. Causality: A FRET (Fluorescence Resonance Energy Transfer) peptide containing the specific aggrecan interglobular domain sequence () allows for real-time kinetic monitoring[6]. The (S)-4-(3,5-difluorophenyl)-3-methylpiperazine derivative competitively displaces the substrate, preventing fluorescence unquenching.

  • Enzyme Equilibration: Pre-incubate 5 nM recombinant human ADAMTS-5 in assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM CaCl₂, 0.1% CHAPS).

    • Validation Check: The inclusion of CHAPS detergent prevents non-specific adherence of the enzyme to the microplate walls, ensuring the active enzyme concentration remains strictly constant.

  • Compound Titration: Serially dilute the inhibitor in DMSO (from 10 μM down to 0.1 nM) and add to the enzyme for 15 minutes at 37°C.

    • Validation Check: Include a DMSO-only vehicle control to establish the uninhibited maximum velocity ( Vmax​ ) and a no-enzyme blank to subtract background auto-fluorescence.

  • Substrate Initiation: Add 10 μM FRET substrate (e.g., Dabcyl-KTEGE-ARGSV-Edans) to initiate cleavage.

  • Kinetic Readout & Analysis: Monitor fluorescence (Ex 340 nm / Em 490 nm) continuously for 60 minutes.

    • Validation Check: Calculate the IC₅₀ using only the linear portion of the initial velocity ( V0​ ) curve. This guarantees the assay is measured at steady-state kinetics prior to substrate depletion.

Workflow Harvest 1. Harvest Mouse Femoral Cartilage Culture 2. Ex Vivo Culture + IL-1α Stimulation Harvest->Culture Treatment 3. Compound Treatment (GLPG1972 vs AGG-523) Culture->Treatment Assay 4. GAG / ARGS Quantification (ELISA) Treatment->Assay Analysis 5. IC50 Calculation & Selectivity Profiling Assay->Analysis

Fig 2: Step-by-step ex vivo cartilage explant workflow for evaluating ADAMTS-5 inhibitor efficacy.

Protocol 2: Ex Vivo Mouse Cartilage Explant Aggrecanolysis Assay

Objective: Evaluate the translational efficacy of the inhibitor in a physiological extracellular matrix (ECM) environment. Causality: Biochemical assays lack the spatial constraints of the cartilage ECM. Culturing intact cartilage explants with mimics the OA inflammatory microenvironment, inducing endogenous ADAMTS-5 expression and subsequent aggrecanolysis[1].

  • Tissue Harvest: Isolate femoral head cartilage from 3-week-old C57BL/6 mice.

    • Validation Check: Utilizing young murine tissue ensures high chondrocyte viability and a robust catabolic response compared to calcified, low-cellularity adult tissue.

  • Equilibration: Culture explants in serum-free DMEM for 24 hours.

    • Validation Check: Serum-free conditions eliminate confounding exogenous protease inhibitors (e.g., alpha-2-macroglobulin) present in fetal bovine serum.

  • Induction & Treatment: Co-treat explants with 10 ng/mL IL-1α and varying concentrations of the (S)-4-(3,5-difluorophenyl)-3-methylpiperazine derivative.

    • Validation Check: Include an IL-1α-only positive control (maximum degradation) and an untreated negative control (baseline physiological turnover).

  • Quantification: After 72 hours, collect the conditioned media and quantify release via ELISA[7].

    • Validation Check: Digest the remaining explant tissue with papain and normalize the released fragments to the total glycosaminoglycan content (media + tissue). This self-corrects for inherent variations in the size and mass of the harvested explants.

Conclusion

The integration of the (S)-4-(3,5-difluorophenyl)-3-methylpiperazine moiety into ADAMTS-5 inhibitors represents a paradigm shift in DMOAD development. By exploiting the S1' exosite pocket, this derivative class achieves unprecedented selectivity over MMPs, translating to robust in vitro and ex vivo cartilage protection (IC₅₀ < 1.5 μM) without the musculoskeletal toxicities that plagued earlier generations of inhibitors[5].

References

  • Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies Source: Frontiers in Molecular Biosciences URL:[Link]

  • Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The design of a randomized, placebo-controlled, dose-ranging trial to investigate the efficacy and safety of the ADAMTS-5 inhibitor S201086/GLPG1972 in knee osteoarthritis Source: Osteoarthritis and Cartilage Open (via PMC) URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, we can infer its hazard profile from its structural components: the piperazine ring and the difluorophenyl group.

  • Piperazine Derivatives: The piperazine core is known to be corrosive and can cause severe skin burns and eye damage.[1][2] It is also often classified as toxic if swallowed or in contact with skin.[1]

  • Halogenated Organic Compounds: The presence of two fluorine atoms on the phenyl ring places this compound in the category of halogenated organic wastes.[3][4] These compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[5][6]

Based on this analysis, all waste streams containing (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine must be treated as Hazardous Waste . Specifically, it falls under the regulations for toxic and halogenated chemical waste as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

The Three-Stage Disposal Workflow

A robust disposal plan begins at the point of waste generation. Following a structured, multi-stage workflow prevents cross-contamination, ensures regulatory compliance, and simplifies the final disposal process coordinated by your institution's Environmental Health & Safety (EHS) department.

Stage 1: At the Bench — Immediate Waste Segregation

Proper segregation is the most critical step in the disposal process. It must be performed diligently at the time of generation in a designated Satellite Accumulation Area (SAA).[9][10] An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[8][11]

Step-by-Step Protocol for Waste Segregation:

  • Identify Waste Streams: Differentiate between the types of waste generated during your work.

    • Solid Waste: Contaminated personal protective equipment (PPE) like gloves and shoe covers, weigh boats, and filter paper.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses (e.g., from cleaning glassware).

    • Sharps Waste: Contaminated needles, syringes, or glass pipettes.

  • Select Compatible Containers: Use only containers approved by your EHS department. The container material must be compatible with the waste.[12] For halogenated organic solvents and solutions, high-density polyethylene (HDPE) carboys are standard.[11]

    • Causality Note: Using incompatible containers, such as storing acidic solutions in metal cans, can lead to container degradation, leaks, and dangerous chemical reactions.[9][11]

  • Segregate Halogenated Waste: This is a mandatory step.

    • Dedicate separate, clearly labeled containers for "Halogenated Organic Waste."

    • Do NOT mix halogenated waste with non-halogenated organic waste (e.g., acetone, hexane).

    • Causality Note: Mixing these waste streams complicates the final disposal process. Halogenated compounds require specific incineration conditions and scrubbers to manage the acidic gases (like HF) produced during combustion.[6] Mixing increases the volume of waste that must undergo this more complex and costly treatment.

Stage 2: Laboratory Accumulation — Secure Storage and Labeling

Once segregated, waste must be stored safely within the SAA until it is ready for EHS pickup.

Parameter Requirement Rationale
Container Labeling Label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentage of each component.[10]Ensures safe handling by EHS personnel and proper disposal routing. Prevents dangerous mixing of incompatible chemicals.[8]
Container Condition Containers must be in good condition, free of leaks, and securely capped at all times, except when adding waste.[10][12]Prevents spills and the release of volatile organic compounds (VOCs) into the lab atmosphere.[13]
Storage Location Within a designated SAA, away from drains, and in secondary containment (e.g., a spill tray).Secondary containment minimizes the impact of a potential leak or spill.[7]
Accumulation Limits Do not exceed 55 gallons of hazardous waste in an SAA. Once a container is full, it must be removed by EHS within three days.[8][9][10]Adherence to EPA regulations for waste accumulation to maintain a safe laboratory environment.[7]
Stage 3: Final Disposition — Coordination with EHS

When a waste container is approximately 90% full, schedule a pickup with your institution's EHS department.[10] EHS personnel are trained to transport the waste to a central accumulation facility before it is sent to a licensed hazardous waste disposal company for final treatment, which for this compound will be high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for managing waste containing (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine.

G cluster_lab In-Laboratory Procedures cluster_ehs EHS & Final Disposal A Step 1: Chemical Use (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine B Step 2: Waste Generation (Solid & Liquid) A->B C Step 3: Segregation Decision B->C D Halogenated Waste Stream (Contains the Topic Compound) C->D Contains Fluorine? YES E Non-Halogenated Waste Stream (e.g., Acetone, Hexane) C->E Contains Fluorine? NO F Step 4: Containerization & Labeling - Use Compatible Containers - Label 'Hazardous Waste' with Contents D->F G Step 5: Storage in SAA - Secondary Containment - Weekly Inspection F->G H Step 6: Request EHS Pickup (When container is 90% full) G->H I EHS Collects Waste from Lab H->I J Transport to Central Facility I->J K Final Disposal via Licensed Vendor (High-Temperature Incineration) J->K

Caption: Waste Management Workflow from Point of Generation to Final Disposal.

Decontamination and Spill Management

Accidents can happen, and a clear plan for decontamination and spill control is essential.

Decontamination of Glassware and Surfaces:
  • Initial Rinse: Rinse the contaminated item with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve the compound. This rinse aid is now hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container.

  • Wash: Proceed with a standard wash using soap and water.

  • Final Rinse: Rinse with deionized water and allow to dry.

Managing Spills:

For small spills (typically <100 mL) that you are trained and comfortable cleaning up:

  • Alert Personnel: Immediately notify others in the lab.

  • Don PPE: Wear at a minimum two pairs of nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain the Spill: Use a spill kit with absorbent pads or other inert material to surround and cover the spill.

  • Collect Waste: Carefully sweep up the absorbed material and place it in a sealed, labeled bag or container. This is now considered "Halogenated Organic Solid Waste."

  • Decontaminate: Clean the spill area with a cloth soaked in a suitable solvent, followed by soap and water. The cloth and any contaminated PPE must also be disposed of as solid hazardous waste.

For large spills, or any spill you are not equipped to handle, evacuate the area immediately and contact your institution's EHS emergency line.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • SAFETY DATA SHEET - Piperazine. Thermo Fisher Scientific.
  • Novel catalytic systems for disposal of the halogenated pharmaceutical and personal care products. The University of Brighton.
  • SAFETY DATA SHEET - 1-Methyl-3-phenylpiperazine. Fisher Scientific.
  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters. Journal of Environmental Management.
  • Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec.
  • SAFETY DATA SHEET - 1-(3,5-Dimethylphenyl)piperazine. MedChemExpress.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Effluent Decontamination: Ensuring Pharmaceutical Safety. BioSafe Tech by QUALIA.
  • SAFETY DATA SHEET - 1-Phenylpiperazine. LGC Standards.
  • Reviewing Treatment Options for Organohalogen Contamin
  • Waste Acceptance Guidelines. EnergySolutions.
  • SAFETY DATA SHEET - 1-[Bis(4-fluorophenyl)methyl]piperazine. TCI Chemicals.
  • piperazine - CAMEO Chemicals. NOAA.
  • 1-(4-METHYL PHENYL) PIPERAZINE - Safety Data Sheet.
  • Applicability and Requirements of the RCRA Organic Air Emission Standards. U.S. Environmental Protection Agency.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • RCRA Program. Case Western Reserve University Environmental Health and Safety.

Sources

Personal protective equipment for handling (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated nitrogen heterocycles like (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine requires moving beyond generic safety data sheets (SDS). This compound is a high-value intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and CNS-active therapeutics.

To ensure both scientific integrity and operator safety, laboratory personnel must understand the causality behind the hazards. This guide provides a self-validating system for risk assessment, Personal Protective Equipment (PPE) selection, and operational execution.

Mechanistic Toxicology: Understanding the Hazard Profile

The hazards associated with (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine are dictated by its distinct structural motifs. Understanding these mechanisms is critical for selecting the appropriate PPE and engineering controls, as mandated by the [1].

  • The Piperazine Ring (Basicity): The secondary amine in the piperazine ring is basic. Upon contact with moisture on the skin or eyes, it causes localized pH shifts, leading to the saponification of lipid bilayers and subsequent tissue irritation or chemical burns.

  • The 3,5-Difluorophenyl Moiety (Lipophilicity): The addition of fluorine atoms significantly increases the molecule's lipophilicity. This enhances dermal penetration, meaning that if the basic piperazine breaches the stratum corneum, the fluorinated aromatic ring accelerates systemic absorption, driving its Acute Toxicity (Category 4) classification.

Table 1: Quantitative Hazard Profile and PPE Control Matrix

Hazard ClassGHS CategoryMechanistic CauseRequired PPE & Engineering Control
Acute Toxicity (Oral/Dermal/Inhalation)Category 4Enhanced lipophilicity from the difluorophenyl moiety increases systemic absorption.Double nitrile gloves (≥4 mil inner, ≥8 mil outer), Fume hood (face velocity 80-100 fpm).
Skin Irritation Category 2Basicity of the secondary amine disrupts epidermal pH and lipid barriers.Flame-resistant lab coat, extended-cuff gloves taped at the wrist for prep-scale.
Eye Irritation Category 2ADirect contact causes localized lipid saponification and severe corneal damage.ANSI Z87.1 Safety goggles. Add full face shield for quantities >1 g.
STOT SE (Respiratory)Category 3Inhalation of fine basic dust/aerosols causes immediate respiratory tract irritation.HEPA-filtered powder weighing enclosure or N95/P100 respirator if handled outside a hood.

Operational Workflows & Engineering Controls

According to the American Chemical Society's guidelines on [2], risk mitigation must scale with the operation. Below is the decision-making workflow for handling this compound.

PPE_Workflow Start Risk Assessment: (S)-4-(3,5-Difluoro-phenyl) -3-methyl-piperazine Scale Determine Operational Scale Start->Scale Analytical Analytical Scale (< 1 g) Scale->Analytical Prep Preparative Scale (> 1 g) Scale->Prep PPE_A Standard PPE: Nitrile Gloves (4 mil), Safety Glasses, Lab Coat Analytical->PPE_A PPE_P Enhanced PPE: Double Nitrile (8 mil), Face Shield + Goggles, Chemical Apron Prep->PPE_P FumeHood Execute in Certified Fume Hood PPE_A->FumeHood PPE_P->FumeHood Waste Dispose as Halogenated Organic Waste FumeHood->Waste

Workflow for risk assessment and PPE selection for fluorinated piperazines.

Protocol: Safe Weighing and Transfer Methodology

Fluorinated organic powders are highly susceptible to triboelectric charging (static electricity), which can cause the powder to aerosolize and bypass primary containment.

  • Environmental Preparation: Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm). Clear the workspace of incompatible reagents, particularly strong oxidizers and concentrated acids, to prevent exothermic acid-base reactions.

  • PPE Donning: Don a standard laboratory coat, ANSI Z87.1 compliant safety goggles, and double-layer nitrile gloves. Scientific Rationale: Piperazines can act as penetration enhancers. A sacrificial outer glove layer allows for immediate removal upon contamination without exposing the skin.

  • Static Mitigation: Utilize an anti-static ionizer gun (e.g., Zerostat) on the weighing vessel, or use a grounded metal weighing spatula. Do not use plastic spatulas, which exacerbate static generation.

  • Enclosed Transfer: Tare a closed, anti-static weigh boat or glass vial. Transfer the required mass inside the fume hood. Seal the container before removing it from the balance area to prevent ambient air currents from dispersing the dust.

  • Decontamination: Wipe down the balance and spatulas with a solvent (e.g., 10% isopropanol in water) to solubilize and remove residual basic amines.

  • Doffing: Remove the outer gloves by turning them inside out to trap any microscopic dust. Wash hands thoroughly with soap and water immediately after doffing.

Spill Response & Waste Disposal Plan

As outlined in [3], a proactive spill response protocol is non-negotiable for compounds with Category 4 Acute Toxicity.

Step-by-Step Spill Mitigation
  • Evacuate and Assess: Isolate the spill area immediately. If the spill exceeds 50 g or occurs outside primary containment (fume hood), evacuate the laboratory and contact Environmental Health and Safety (EHS).

  • PPE Upgrade: Responders must upgrade to a half-mask elastomeric respirator equipped with P100 particulate filters, alongside heavy-duty chemical-resistant gloves (e.g., Butyl rubber) and a chemical splash apron.

  • Wet Containment: Do not dry sweep the powder. Cover the solid spill with absorbent pads dampened with a mild dilute acid (e.g., 1% acetic acid). Scientific Rationale: The weak acid gently neutralizes the basic piperazine ring, forming a water-soluble, non-volatile salt that prevents aerosolization.

  • Collection: Use non-sparking plastic scoops to collect the neutralized slurry into a wide-mouth, sealable polyethylene container.

  • Sanitization: Wash the affected surface with the mild acidic solution, followed by a standard detergent and water wash to remove any residual fluorinated organics.

Waste Disposal Logistics
  • Solid Waste: Collect all contaminated wipes, PPE, and empty reagent bottles in a clearly labeled, sealable polyethylene container.

  • Liquid Waste: If the compound is dissolved in organic solvents during experimentation, the resulting effluent must be routed to the Halogenated Organic Waste stream due to the presence of the 3,5-difluorophenyl group. Do not mix directly with highly acidic waste streams, as the neutralization of the piperazine ring can be violently exothermic.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at:[Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Available at:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine
Reactant of Route 2
Reactant of Route 2
(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.